molecular formula C20H18O2Sn B7909644 Triphenyltin hydroxide acetate

Triphenyltin hydroxide acetate

Katalognummer: B7909644
Molekulargewicht: 409.1 g/mol
InChI-Schlüssel: WDQNIWFZKXZFAY-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triphenyltin hydroxide acetate is an organotin compound that has been studied extensively as a fungicide and molluscicide . Although its agricultural use is no longer registered in the EU and USA, it remains a significant compound for environmental and toxicological research due to its persistence and ecological impact . Its main research applications include studying the environmental fate of organotin pollutants, understanding the mechanisms of fungicidal and biocidal action, and investigating mammalian toxicology . The compound is noted for its ability to inhibit mitochondrial ATP synthase . Studies have shown that it can induce genotoxic effects in mammalian cells, including micronuclei and sister chromatid exchanges . In animal studies, the immune system is a primary target, with exposure leading to thymus atrophy and suppressed T-cell responses . Triphenyltin acetate is a colorless to white odorless solid with a melting point of 122-124 °C . It has low solubility in water but is soluble in various organic solvents such as ethanol, ether, and dichloroethane . In aqueous environments, it rapidly hydrolyzes to form triphenyltin hydroxide (TPTH) . This product is intended for research use only and is not for diagnostic or therapeutic use, or for personal application.

Eigenschaften

IUPAC Name

triphenylstannanylium;acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1-5H;1H3,(H,3,4);/q;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQNIWFZKXZFAY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (Acetyloxy)triphenylstannane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.009 mg/mL at 20 °C
Record name (Acetyloxy)triphenylstannane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

900-95-8
Record name Fentin acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FENTIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70M92GQA9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Acetyloxy)triphenylstannane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

121 - 123 °C
Record name (Acetyloxy)triphenylstannane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Molecular Structure and Crystallography of Triphenyltin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triphenyltin (Ph


Sn) derivatives represent a critical class of organotin(IV) compounds where the interplay between steric bulk (phenyl rings) and Lewis acidity (Sn center) dictates both solid-state architecture and biological efficacy. Unlike their dialkyltin counterparts, Ph

Sn compounds frequently adopt supramolecular 1D polymeric structures in the crystalline state, driven by hyper-coordination.

This guide provides an advanced technical framework for synthesizing, characterizing, and interpreting the crystallography of Ph


Sn derivatives. It moves beyond basic synthesis to focus on the causality between ligand bite angles, the Addison 

parameter, and cytotoxicity profiles
.

Fundamental Structural Chemistry

The structural diversity of triphenyltin compounds arises from the amphoteric nature of the tin(IV) center. While the precursor (e.g., Ph


SnCl) is often tetrahedral, the introduction of electronegative ligands (carboxylates, dithiocarbamates) induces an expansion of the coordination number (CN) from 4 to 5 or even 6.
The Geometry Transition

In the solid state, Ph


SnX compounds rarely exist as discrete monomers. The Sn center acts as a Lewis acid, accepting electron density from a donor atom (O, N, S) of a neighboring molecule.
  • Tetrahedral (CN=4): Typical of non-coordinating solvents or bulky ligands preventing bridging.

  • Trigonal Bipyramidal (CN=5): The most common motif for Ph

    
    Sn-carboxylates. The three phenyl groups occupy the equatorial plane to minimize steric repulsion, while the anionic ligands bridge axially.
    
The Addison Parameter

For 5-coordinate systems, distinguishing between Trigonal Bipyramidal (TBP) and Square Pyramidal (SPY) geometries is critical for correlating structure to reactivity. We utilize the structural index parameter,


 (tau), defined by Addison et al. (1984):

[1]

Where:

  • 
     = The largest basal angle around the metal center.
    
  • 
     = The second largest basal angle.
    

Value
GeometryStructural Implication

Perfect Trigonal BipyramidalCommon in polymeric Ph

Sn-carboxylates.

Perfect Square PyramidalRare for Ph

Sn; indicates steric constraint.

Distorted IntermediateOften seen in chelated monomers.

Experimental Protocol: Synthesis & Isolation

To ensure crystallographic-grade purity, we employ a self-validating synthesis workflow. The following protocol minimizes hydrolysis products (e.g., [(Ph


Sn)

O]) which often co-crystallize as impurities.
Reagents and Stoichiometry
  • Precursor: Triphenyltin hydroxide (Ph

    
    SnOH) or Triphenyltin chloride (Ph
    
    
    
    SnCl).
  • Ligand: Carboxylic acid (R-COOH) or Schiff base.

  • Solvent System: Toluene/Ethanol (2:1 v/v). Toluene is essential for azeotropic removal of water.

Step-by-Step Methodology
  • Stoichiometric Mixing: Dissolve 1.0 mmol of Ligand in 20 mL anhydrous ethanol. Separately, dissolve 1.0 mmol Ph

    
    SnOH in 30 mL toluene.
    
  • Reflux with Dean-Stark: Combine solutions. Reflux at 110°C for 4–6 hours using a Dean-Stark trap.

    • Why? The reaction is a condensation (–OH + H–L

      
       Sn–L + H
      
      
      
      O). Removing water drives the equilibrium to completion and prevents hydrolysis.
  • Filtration & Concentration: Filter the hot solution to remove unreacted insolubles. Rotary evaporate to 10 mL volume.

  • Crystallization: Layer the concentrate with hexane (antisolvent) or allow slow evaporation at room temperature.

    • Critical Check: Do not force precipitation by cooling rapidly; this yields amorphous powders unsuitable for XRD.

Workflow Visualization

SynthesisWorkflow Precursors Precursors (Ph3SnOH + Ligand) Reflux Azeotropic Reflux (Toluene/EtOH) Precursors->Reflux Mix DeanStark Water Removal (Dean-Stark Trap) Reflux->DeanStark Condensation Isolation Hot Filtration & Concentration Reflux->Isolation Complete DeanStark->Reflux Solvent Return Cryst Slow Evaporation (Crystallization) Isolation->Cryst Supersaturation Validation Validation (MP, IR, NMR) Cryst->Validation Crystals

Figure 1: Self-validating synthesis workflow emphasizing azeotropic water removal to prevent hydrolysis.

Crystallographic Analysis & Interpretation

When analyzing the .cif file of a Triphenyltin derivative, focus on the following three structural pillars.

The Coordination Sphere (Primary Structure)

In most carboxylate derivatives, the structure is polymeric . The carboxylate oxygen atoms bridge two different tin centers.[2][3][4][5]

  • Equatorial Plane: Occupied by three phenyl carbons.

  • Axial Positions: Occupied by Oxygen atoms from the carboxylate ligand.[3][4][5]

  • Bond Angles: The C-Sn-C angles in the equatorial plane should sum to

    
    . If the sum is significantly less (
    
    
    
    ), the phenyl groups are bending away from a bulky axial ligand, indicating steric strain.
Supramolecular Architecture (Secondary Structure)

Triphenyltin compounds are famous for forming helical polymeric chains along the crystallographic screw axis (often


).
  • Intermolecular Interaction: Look for

    
     coordinate bonds. The distance is typically 2.2 – 2.6 Å.
    
  • Validation: If the Sn-O distance is > 3.0 Å, the structure is likely monomeric, stabilized by intramolecular hydrogen bonding rather than polymerization.

Spectroscopic Correlation (NMR & IR)

Crystallography must be cross-referenced with spectroscopy.

Infrared Spectroscopy (IR): Calculate the separation parameter


:


  • 
    :  Indicates bridging bidentate mode (Polymeric).
    
  • 
    :  Indicates monodentate ester-like mode (Monomeric).
    

Sn NMR: 
The chemical shift (

) is diagnostic of coordination number.
  • -40 to -90 ppm: 4-Coordinate (Tetrahedral).

  • -90 to -350 ppm: 5-Coordinate (Trigonal Bipyramidal).

  • Note: A shift from -60 ppm (precursor) to -200 ppm (product) confirms the formation of the hyper-coordinated species observed in the crystal structure.

Structure-Activity Relationships (SAR)

The biological activity of Ph


Sn derivatives, particularly cytotoxicity against breast cancer lines (e.g., MCF-7), is directly linked to the stability of the Sn-L bond.
Mechanism of Action[4]
  • Hydrolysis: Upon entering the aqueous cellular environment, the labile Sn-O bond hydrolyzes.

  • Active Species: The Ph

    
    Sn
    
    
    
    cation is released.
  • Targeting: The lipophilic Ph

    
    Sn
    
    
    
    moiety penetrates the mitochondrial membrane, inhibiting oxidative phosphorylation by binding to ATPase.
The "Goldilocks" Zone
  • Too Stable: If the chelate is too strong (e.g., rigid dithiocarbamates), the Ph

    
    Sn
    
    
    
    is not released, reducing activity.
  • Too Labile: If the ligand falls off before cell entry, the compound binds non-specifically to serum proteins (HSA), reducing bioavailability.

SAR Pathway Visualization

SAR_Pathway Compound Ph3Sn-Ligand Complex (Lipophilic) Transport Cell Membrane Transport Compound->Transport Passive Diffusion Hydrolysis Hydrolysis (Release of Ph3Sn+) Transport->Hydrolysis Intracellular pH Mitochondria Mitochondrial Accumulation Hydrolysis->Mitochondria Cation Targeting Target Inhibition of ATPase Mitochondria->Target Binding Apoptosis Apoptosis (Cell Death) Target->Apoptosis Energy Depletion

Figure 2: The pharmacological pathway of Triphenyltin derivatives, highlighting the critical hydrolysis step.

Summary Data: Structural Metrics

The following table summarizes typical crystallographic parameters for bioactive Ph


Sn carboxylates. Use these as benchmarks for your own analysis.
ParameterTypical RangeInterpretation
Sn-C Bond Length 2.10 – 2.14 ÅStandard covalent bond.
Sn-O (Covalent) 2.05 – 2.15 ÅPrimary ligand attachment.
Sn...O (Coordinate) 2.30 – 2.60 ÅThe "bridging" interaction forming polymers.
C-Sn-C Angle 115° – 125°Deviation from 120° indicates distortion.

Parameter
0.75 – 0.95Predominantly Trigonal Bipyramidal.

Sn Shift
-150 to -250 ppmConfirms 5-coordinate state in solution.

References

  • Addison, A. W., Rao, T. N., Reedijk, J., van Rijn, J., & Verschoor, G. C. (1984). Synthesis, structure, and spectroscopic properties of copper(II) compounds containing nitrogen–sulphur donor ligands; the crystal and molecular structure of aqua[1,7-bis(N-methylbenzimidazol-2′-yl)-2,6-dithiaheptane]copper(II) perchlorate.[6] Journal of the Chemical Society, Dalton Transactions, (7), 1349–1356.

  • Gomez-Ruiz, S., et al. (2008). Study of the cytotoxicity and particle size of a series of carboxylato-triphenyltin(IV) complexes. Journal of Inorganic Biochemistry, 102(12), 2087-2096.

  • Hadjikakou, S. K., & Hadjiliadis, N. (2009). Antiproliferative and anti-tumor activity of organotin compounds.[2][3][4][5][7] Coordination Chemistry Reviews, 253(3-4), 235-249.

  • Lockhart, T. P., & Manders, W. F. (1986). Structure determination by NMR spectroscopy. Dependence of |2J(119Sn,1H)| and |1J(119Sn,13C)| on the Me-Sn-Me angle in methyltin(IV) compounds. Inorganic Chemistry, 25(6), 892-895.

  • Tiekink, E. R. T. (1991). Structural chemistry of organotin carboxylates: a review of the crystallographic literature. Applied Organometallic Chemistry, 5(1), 1-23.

Sources

Technical Whitepaper: Environmental Fate and Degradation Kinetics of Triphenyltin (TPT) Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Triphenyltin Acetate (TPTA) & Triphenyltin Hydroxide (TPTH)

Executive Summary

This technical guide analyzes the environmental fate of Triphenyltin (TPT) compounds, specifically addressing the degradation pathways of Triphenyltin Acetate (TPTA) and Triphenyltin Hydroxide (TPTH) . While often referenced distinctly in regulatory filings, these compounds share a convergent environmental fate. TPTA functions as a hydrolytically unstable precursor, rapidly converting to the TPT cation (often equilibrated as TPTH) in aqueous environments.

This document serves as a protocol-driven resource for researchers quantifying TPT residues. It details the stepwise dephenylation mechanism (TPT


 DPT 

MPT

Sn), provides validated extraction methodologies (QuEChERS/LC-MS/MS), and establishes kinetic benchmarks for persistence in soil and aquatic matrices.

Part 1: Chemical Identity & The Hydrolytic Convergence

Clarification of Nomenclature: The term "Triphenyltin hydroxide acetate" is chemically imprecise. It typically refers to the two distinct commercial organotin fungicides:

  • Triphenyltin Acetate (TPTA): (CAS: 900-95-8)[1]

  • Triphenyltin Hydroxide (TPTH): (CAS: 76-87-9)[2]

The Hydrolysis Mechanism

In environmental matrices (pH 5–9), TPTA undergoes rapid hydrolysis. The acetate group is a good leaving group, resulting in the formation of the triphenyltin cation (


), which immediately associates with hydroxide ions in water to form TPTH.
  • Key Insight: For fate modeling, TPTA should be treated as a "pro-toxicant" that rapidly yields TPTH. Long-term persistence models need only track the TPT moiety.

  • Reaction Kinetics:

    
    
    
    • Half-life (

      
      ): < 10 hours in neutral water.
      

Part 2: Degradation Pathways (Mechanistic Detail)

Once converted to TPTH, the compound degrades via stepwise dephenylation . This process is driven primarily by photolysis in water and microbial action in soil.

Photolysis (Aquatic & Surface Soil)

Direct photolysis is the dominant degradation route for TPTH in clear surface waters. The absorption of UV radiation (290–400 nm) cleaves the Sn-C bond.

  • Mechanism: Radical-mediated cleavage.

  • Sequence: Triphenyltin (TPT)

    
     Diphenyltin (DPT) 
    
    
    
    Monophenyltin (MPT)
    
    
    Inorganic Tin (
    
    
    ).
Biodegradation (Soil & Sediment)

In aerobic soils, fungi and bacteria (e.g., Pseudomonas spp.) metabolize TPT via hydroxylation of the phenyl ring followed by cleavage.

  • Persistence: TPTH is classified as "Persistent" in soil due to strong adsorption to organic carbon (

    
     L/kg), which reduces bioavailability for microbial degradation.
    
Pathway Visualization

The following diagram illustrates the convergence of TPTA and TPTH and their subsequent degradation cascade.

TPT_Degradation TPTA Triphenyltin Acetate (TPTA) TPTH Triphenyltin Hydroxide (TPTH / TPT+) TPTA->TPTH Rapid Hydrolysis (t½ < 1 day) DPT Diphenyltin (DPT) TPTH->DPT Photolysis (UV) Biodegradation CO2 CO2 + H2O TPTH->CO2 Ring Cleavage MPT Monophenyltin (MPT) DPT->MPT Dephenylation DPT->CO2 Sn Inorganic Tin (SnO2 / Sn4+) MPT->Sn Mineralization

Figure 1: Environmental degradation pathway of Triphenyltin Acetate/Hydroxide showing the stepwise loss of phenyl groups to inorganic tin.

Part 3: Experimental Protocols for Fate Analysis

To ensure data integrity (E-E-A-T), the following protocols utilize LC-MS/MS for direct analysis of polar organotins, avoiding the complex derivatization steps required by historical GC-FPD methods.

Protocol A: Soil Half-Life Determination (Aerobic)

Objective: Determine


 (time to 50% degradation) of TPT in agricultural soil.
  • Soil Preparation:

    • Sieve fresh field soil (2 mm). Adjust moisture to 40% Maximum Water Holding Capacity (MWHC).

    • Integrity Check: Measure soil biomass (fumigation-extraction) prior to dosing to ensure microbial viability.

  • Dosing:

    • Apply TPTA or TPTH (dissolved in minimal acetone) to soil aliquots to achieve a concentration of 1.0 mg/kg.

    • Control: Sterile soil (autoclaved) to distinguish abiotic hydrolysis from biodegradation.

  • Incubation:

    • Store in dark at 20°C ± 2°C.

    • Sampling points: Day 0, 3, 7, 14, 30, 60, 90, 120.

  • Extraction (Modified QuEChERS):

    • Weigh 5g soil into 50mL centrifuge tube.

    • Add 10mL Acetonitrile (1% Acetic Acid). Acidification is critical to desorb TPT from soil cation exchange sites.

    • Vortex (1 min), Sonicate (15 min).

    • Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously.

    • Centrifuge (4000 rpm, 5 min).

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase: MeOH/Water (with 0.1% Formic Acid).

    • Mode: ESI Positive (

      
      ).
      
Protocol B: Analytical Workflow Visualization

The following workflow ensures separation of the parent compound from its metabolites (DPT, MPT).

Analytical_Workflow Sample Sample Matrix (Soil/Water) Extraction Extraction (Acidified ACN / QuEChERS) Sample->Extraction pH Adjustment (<4) CleanUp Clean-Up (dSPE with PSA/C18) Extraction->CleanUp Remove Lipids/Humics Separation LC Separation (C18 Column, Gradient Elution) CleanUp->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection ESI(+) Data Quantification (TPT, DPT, MPT) Detection->Data

Figure 2: Optimized LC-MS/MS workflow for the simultaneous determination of TPT and its metabolites.

Part 4: Quantitative Fate Data

The following data ranges are synthesized from regulatory reviews (EPA, FAO) and peer-reviewed literature. Use these as benchmarks for validating experimental results.

ParameterMatrixTypical Value / RangeNotes
Hydrolysis Half-life Water (pH 7)< 1 day (TPTA

TPTH)
TPTA is unstable; TPTH is stable to hydrolysis.[3]
Photolysis Half-life Water (Surface)0.5 – 5 daysHighly sensitive to UV; rapid dephenylation.
Soil Half-life (

)
Aerobic Soil40 – 140 daysClassified as "Persistent". Rate depends on organic matter.
Adsorption (

)
Soil2,000 – 18,000 L/kgImmobile. Strong binding to clay and organic carbon.
Bioaccumulation (BCF) Fish500 – 4,000Moderate to High. Lipophilic nature of TPT.

References

  • FAO Panel of Experts on Pesticide Specifications. (1988). FAO Specifications and Evaluations for Agricultural Pesticides: Fentin Acetate and Fentin Hydroxide.[4] Food and Agriculture Organization.[4]

  • U.S. Environmental Protection Agency (EPA). (2018). Registration Review: Preliminary Environmental Fate and Ecological Risk Assessment for Triphenyltin Hydroxide (TPTH). Regulations.gov.

  • Kannan, K., & Lee, R. F. (1996).[5] Triphenyltin and its degradation products in foliage and soils from sprayed pecan orchards and in fish from adjacent ponds.[5] Environmental Toxicology and Chemistry, 15(9), 1492-1499.[5]

  • Loch, J. P. G., et al. (1990).[6] Accumulation and leaching of the fungicide fentin acetate and intermediates in sandy soils.[6] Water, Air, and Soil Pollution, 53, 119-129.

  • Bratovcic, A., et al. (2020). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry.[7] Analytical Methods (RSC).

Sources

Technical Guide: Toxicological Mechanisms of Action of Triphenyltin (TPT) in Aquatic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triphenyltin (TPT) compounds represent a distinct class of organotin biocides that exert toxicity through a "dual-hit" molecular mechanism.[1] Unlike its tributyltin (TBT) analog, which is primarily associated with imposex via aromatase inhibition, TPT exhibits a higher affinity for nuclear receptors (RXR/PPAR


) and acts as a potent inhibitor of mitochondrial F1F0-ATPase. This guide dissects these pathways, providing researchers with the causal links between molecular initiating events and adverse outcomes in aquatic organisms.

Section 1: Physico-Chemical Bioavailability

TPT compounds (e.g., TPT-chloride, TPT-hydroxide) are lipophilic, facilitating rapid permeation across gill membranes and accumulation in lipid-rich tissues.

  • Log Kow: ~3.53–4.1 (High bioaccumulation potential).

  • Speciation: In seawater (pH ~8.1), TPT exists primarily as the neutral hydroxide form (TPT-OH) or chloride complex, which drives passive diffusion into cells.

Section 2: Core Molecular Mechanisms of Action

The Nuclear Receptor Pathway (Endocrine Disruption)

TPT acts as an "environmental obesogen" and endocrine disruptor by hijacking the transcriptional machinery of the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPAR


).
  • Mechanism: TPT acts as a high-affinity agonist. It binds to the Ligand Binding Domain (LBD) of RXR and PPAR

    
    .
    
  • Structural Basis: Crystallographic studies reveal that TPT interacts specifically with Helix 12 of the LBD via

    
     interactions, stabilizing the receptor in an active conformation.[2]
    
  • Downstream Effect: This recruits co-activators, triggering the transcription of adipogenic genes and disrupting steroidogenesis. In gastropods, this pathway (along with aromatase suppression) is causally linked to imposex (superimposition of male organs on females).

Mitochondrial Bioenergetics Failure

TPT is a potent inhibitor of oxidative phosphorylation, distinct from uncouplers like DNP.

  • Target: The F0 subunit of the mitochondrial F1F0-ATPase (ATP synthase).[3]

  • Action: TPT inhibits the proton channel, blocking the return of protons to the matrix. This halts ATP synthesis while the electron transport chain continues, leading to hyperpolarization of the inner mitochondrial membrane and eventual bioenergetic collapse.

  • Secondary Effect: Thiol oxidation within the enzyme complex, further desensitizing the ATPase to regulation.

Aromatase (CYP19) Inhibition

TPT suppresses CYP19A1 (aromatase) activity, the enzyme responsible for converting androgens (testosterone) into estrogens (17


-estradiol).
  • Result: Androgen accumulation and estrogen depletion, driving masculinization in fish and mollusks.

Section 3: Visualization of Mechanistic Pathways

The following diagram illustrates the "Dual-Hit" toxicity of TPT: entering the cell to disrupt mitochondrial ATP production while simultaneously entering the nucleus to alter gene transcription.

TPT_Mechanism cluster_Cell Target Cell (Hepatocyte/Oocyte) cluster_Mito Mitochondria cluster_Nucleus Nucleus TPT Triphenyltin (TPT) (Lipophilic) F0_ATPase F1F0-ATPase (F0 Subunit) TPT->F0_ATPase High Affinity Binding RXR_PPAR RXR / PPARγ Heterodimer TPT->RXR_PPAR Agonist Binding CYP19 CYP19 (Aromatase) Inhibition TPT->CYP19 Suppression Proton_Block Block Proton Influx F0_ATPase->Proton_Block ATP_Drop ATP Depletion Proton_Block->ATP_Drop ROS ROS Generation (Oxidative Stress) Proton_Block->ROS Apoptosis Cell Death / Apoptosis ATP_Drop->Apoptosis ROS->Apoptosis Helix12 Helix 12 Stabilization RXR_PPAR->Helix12 Transcription Altered Transcription (Adipogenesis/Steroidogenesis) Helix12->Transcription Imposex Imposex / Masculinization Transcription->Imposex Lipid Lipid Accumulation (Obesity) Transcription->Lipid CYP19->Imposex

Caption: Figure 1. The dual toxicological pathway of TPT affecting mitochondrial bioenergetics and nuclear receptor signaling.[1]

Section 4: Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Nuclear Receptor Transactivation Assay

Objective: Quantify TPT agonism of PPAR


/RXR using a luciferase reporter system.
Validation Strategy:  Use of a specific antagonist (T0070907) to prove receptor dependency.[4]

Workflow:

  • Cell Culture: Use HeLa or COS-7 cells. Culture in DMEM with 10% charcoal-stripped FBS (to remove endogenous hormones).

  • Transfection: Transiently cotransfect with:

    • Expression plasmid for GAL4-hPPAR

      
       (Ligand Binding Domain).
      
    • Reporter plasmid (UAS-Luciferase).

    • Renilla luciferase vector (internal control for transfection efficiency).

  • Exposure (24h):

    • Vehicle Control: DMSO (0.1% v/v).

    • Positive Control: Rosiglitazone (1

      
      M).
      
    • Test Groups: TPT (1 nM – 100 nM).

    • Validation Group: TPT (100 nM) + T0070907 (10

      
      M). Expectation: Signal ablation.
      
  • Lysis & Detection: Use Dual-Luciferase Reporter Assay System. Normalize Firefly luminescence to Renilla.

Protocol B: In Vivo Zebrafish Embryotoxicity Test (ZET)

Objective: Assess developmental toxicity and teratogenicity (OECD 236 adapted). Validation Strategy: Dose-response linearity and solvent control comparison.

Workflow:

  • Spawning: Collect fertilized eggs (0 hpf) from adult zebrafish (2:1 male:female ratio).

  • Selection: Select viable embryos at 4–6 hpf under a stereomicroscope.

  • Exposure (Static Renewal):

    • Place 1 embryo per well in 24-well plates.

    • Medium: E3 medium.

    • Concentrations: 0, 10, 25, 50, 100 nmol/L TPT.

    • Solvent Control: 0.01% DMSO (Must show <10% mortality).

  • Endpoints (Check at 24, 48, 72, 96 hpf):

    • Lethal: Coagulation, lack of somite formation, non-detachment of tail, lack of heartbeat.

    • Sub-lethal: Pericardial edema, spinal curvature (lordosis/kyphosis), delayed hatching.

  • Data Analysis: Calculate LC50 using Probit analysis.

ZET_Workflow cluster_Controls Quality Controls Step1 1. Spawning (0 hpf) Step2 2. Selection (4-6 hpf) Step1->Step2 Step3 3. Exposure (24-Well Plate) Step2->Step3 Select Viable Step4 4. Observation (24-96 hpf) Step3->Step4 Daily Check Step5 5. Analysis (LC50/EC50) Step4->Step5 Data Log C1 Neg Control (E3 Water) C2 Solvent Control (DMSO <0.01%) C2->Step3 C3 Pos Control (3,4-DCA 4mg/L)

Caption: Figure 2. Step-by-step workflow for Zebrafish Embryotoxicity Test (ZET) with mandatory controls.

Section 5: Comparative Toxicity Data

The following table summarizes TPT toxicity thresholds across key aquatic models.

OrganismLife StageEndpointConcentration (Effect)Mechanism Implicated
Zebrafish (D. rerio)Embryo (96 hpf)LC50 (Mortality)~12.5 - 25 nmol/LMitochondrial dysfunction / ROS
Zebrafish (D. rerio)LarvaeMalformation (Spinal)> 10 nmol/LNeurotoxicity / Muscle atrophy
Rock Shell (T. clavigera)Adult FemaleImposex (VDSI increase)1 ng/L (Chronic)RXR Agonism / Aromatase Inhibition
HeLa Cells In VitroPPAR

Activation (EC50)
~20 nMNuclear Receptor Binding
Yeast Sub-mitochondrialATPase Inhibition (IC50)~1.0

M
F0 Subunit Blockade

References

  • Horiguchi, T., et al. (2015). Structural basis for PPAR

    
     transactivation by endocrine-disrupting organotin compounds.[2] Scientific Reports. 
    
  • Pagliarani, A., et al. (2013). The mitochondrial F1F0-ATPase desensitization to oligomycin by tributyltin is due to thiol oxidation.[5][6] Biochimie.

  • Nakanishi, T. (2008). Nuclear receptors rather than aromatase inhibitor: Molecular mechanism of organotin-induced imposex. Journal of Toxicological Sciences.[7]

  • Zhang, J., et al. (2023).[8] Toxic effects of triphenyltin on the development of zebrafish (Danio rerio) embryos. PubMed.[4][9]

  • OECD. (2013). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD Guidelines for the Testing of Chemicals.

Sources

Thermodynamic Stability of Triphenyltin Hydroxide vs. Triphenyltin Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the thermodynamic and kinetic stability profiles of Triphenyltin Hydroxide (TPTH) versus Triphenyltin Acetate (TPTA). It is structured to support decision-making in formulation, storage, and environmental fate analysis.[1]

An In-Depth Technical Guide for Application Scientists

Executive Summary

In the context of organotin chemistry, the stability relationship between Triphenyltin Acetate (TPTA) and Triphenyltin Hydroxide (TPTH) is defined by a phase-dependent dichotomy:

  • Solid State: TPTA exhibits superior thermal stability and shelf-life integrity compared to TPTH, provided moisture is excluded.[1]

  • Aqueous State: TPTA is thermodynamically unstable relative to TPTH. In the presence of water, TPTA undergoes rapid hydrolysis to form TPTH, making TPTH the "thermodynamic sink" or the effective active species in most biological and environmental systems.

For drug development and agrochemical formulation, TPTA should be viewed as a hydrolytically labile precursor (effectively a pro-drug) that converts to the polymeric, thermodynamically favored TPTH upon deployment.

Molecular Architecture & Bonding

To understand the stability differences, one must analyze the coordination geometry and intermolecular forces governing each molecule.

Triphenyltin Acetate (TPTA)[1]
  • Structure: Monomeric or weakly associated pseudo-polymer.

  • Bonding: The central tin atom is bonded to three phenyl groups and one acetate group via an Sn-O bond.[1] The acetate group acts as a monodentate or anisobidentate ligand.

  • Implication: The molecular discrete nature allows for a well-defined crystal lattice with higher thermal resilience in the absence of water.[1] The acetate is a good leaving group, facilitating hydrolysis.

Triphenyltin Hydroxide (TPTH)[1]
  • Structure: Polymeric chain (1D coordination polymer).

  • Bonding: Unlike the monomeric depiction often seen in textbooks, TPTH crystallizes as a polymer where the hydroxide group bridges two tin atoms (

    
    ).[1]
    
  • Implication: This polymeric network creates a high lattice energy barrier that contributes to its insolubility. However, the bridging hydroxyl groups are susceptible to thermal dehydration (forming oxides) at elevated temperatures (

    
    C).
    

Thermodynamic Parameters & Stability Profile

The following table synthesizes the physicochemical properties that dictate the stability of these compounds.

ParameterTriphenyltin Acetate (TPTA)Triphenyltin Hydroxide (TPTH)Comparative Insight
CAS Number 900-95-876-87-9-
Molecular Weight 409.07 g/mol 367.03 g/mol -
Melting Point 124–125 °C118–123 °CTPTA has a slightly higher, sharper melting point, indicating a stable crystalline lattice.[1][2]
Thermal Stability Stable up to 90°C (Dry)Decomposes >60°CTPTA is superior for hot-melt formulation processes.[1][2] TPTH risks dehydration to bis(triphenyltin) oxide.
Water Solubility ~28 mg/L (Hydrolyzes)1.2 mg/L (pH 7)TPTH is significantly less soluble due to polymerization.[2]
pKa (Acid Dissoc.) N/A (Hydrolyzes)5.20TPTH behaves as a weak acid; at pH < 5.2, the cation

dominates.[2]
Hydrolysis State Unstable (Reactant)Stable (Product)

favors TPTH formation in water.[2]
The Hydrolysis Equilibrium

The conversion of TPTA to TPTH is the critical instability vector. The reaction is driven by the high affinity of the tin cation for the hydroxide ion in aqueous media and the entropy gain from releasing acetic acid.



  • Mechanism: Nucleophilic attack of water on the electropositive Tin (Sn) center, followed by the departure of the acetate leaving group.

  • Equilibrium: The equilibrium lies heavily to the right at neutral pH. The reverse reaction (esterification) requires anhydrous conditions and acid catalysis.

Diagram: Hydrolysis & Degradation Pathway

The following Graphviz diagram visualizes the thermodynamic flow from TPTA to TPTH and subsequent degradation.

G TPTA Triphenyltin Acetate (TPTA) [Monomeric Solid] TPTH Triphenyltin Hydroxide (TPTH) [Polymeric Solid] TPTA->TPTH Spontaneous Hydrolysis (+ H2O) Ion Ph3Sn+ Cation (Aq. Species) TPTA->Ion Dissolution (Fast) TPTH->Ion Acidification (pH < 5.2) Oxide Bis(triphenyltin) Oxide (Thermal Product) TPTH->Oxide Thermal Dehydration (>60°C) Inorganic Inorganic Tin (SnO2) TPTH->Inorganic Photolysis / UV (Slow Degradation) Ion->TPTH Hydrolysis (pH > 5.2)

Figure 1: Thermodynamic trajectory of Triphenyltin compounds. TPTA spontaneously converts to TPTH in water. TPTH further degrades thermally to oxides or environmentally to inorganic tin.[1]

Experimental Validation Protocols

To empirically verify the stability differences in your specific matrix, use the following self-validating protocols.

Protocol A: Comparative Hydrolysis Kinetics (The "Time-to-TPTH" Test)

Objective: Determine the half-life (


) of TPTA in your formulation buffer.

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Phosphate Buffer (pH 7.0, 50 mM)

  • Internal Standard: Tetraphenyltin (stable reference)[1]

Workflow:

  • Preparation: Dissolve TPTA in minimal Acetonitrile (stock solution).

  • Initiation: Spike stock into Phosphate Buffer at

    
     to reach 10 ppm concentration. Maintain at 25°C.
    
  • Sampling: Aliquot 1 mL samples at

    
     minutes.
    
  • Quenching: Immediately extract with Hexane (stops hydrolysis by removing organic species from water).

  • Derivatization (Optional but recommended): React with ethylmagnesium bromide to convert all species to stable tetra-organotins (Ph3SnEt) for GC analysis, preventing on-column degradation.

  • Analysis: Analyze via GC-FPD (Flame Photometric Detection) or GC-MS.

    • Track: Disappearance of TPTA peak vs. Appearance of TPTH peak (or their derivatized equivalents).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Differential Scanning Calorimetry (DSC) Thermal Stress

Objective: Confirm solid-state stability limits for storage.

Workflow:

  • Sample: 5 mg of dried TPTA and 5 mg of dried TPTH.

  • Pan: Hermetically sealed aluminum pans (critical to prevent volatile loss masking decomposition).

  • Ramp: Heat from 30°C to 200°C at 10°C/min under Nitrogen purge.

  • Analysis:

    • TPTA: Look for a sharp endotherm at ~124°C (Melting). No exotherms should appear before melting.

    • TPTH: Look for a broad endotherm/exotherm complex starting >60°C, indicating loss of bridging water (dehydration polymerization) before true melting.

  • Validation: If TPTH shows an event <100°C, the material is thermodynamically unstable for high-temperature storage.

Diagram: Experimental Workflow Logic

Experiment Start Start: Stability Assessment State Select Matrix State Start->State Solid Solid State (Storage/Shelf-life) State->Solid Liquid Aqueous/Formulation (Application) State->Liquid DSC Run DSC/TGA (Protocol B) Solid->DSC Hydro Run Hydrolysis Kinetics (Protocol A) Liquid->Hydro Result1 TPTA: Stable to 90°C TPTH: Dehydrates >60°C DSC->Result1 Result2 TPTA: Rapid conversion TPTH: Equilibrium Product Hydro->Result2

Figure 2: Decision tree for selecting the correct stability protocol based on the material state.

Implications for Formulation & Storage

Based on the thermodynamic data, the following guidelines are established:

  • Storage of API:

    • TPTA: Must be stored in anhydrous conditions . If kept dry, it is the preferred form for long-term warehousing due to its higher thermal ceiling.[1]

    • TPTH: Must be stored cool (<40°C) . Elevated temperatures will cause "caking" and chemical change due to dehydration of the polymeric lattice.

  • Formulation Strategy:

    • If formulating a Wettable Powder (WP) or Suspension Concentrate (SC) : You are effectively formulating TPTH, regardless of whether you start with TPTA, because the water in the tank mix will drive the conversion.

    • Buffering: Maintain pH > 5.5 to ensure the compound remains in the hydroxide/oxide form (insoluble, protective residue). At pH < 5, the cationic

      
       forms, which is more mobile and potentially phytotoxic.
      
  • Regulatory & Safety:

    • Toxicology studies often treat them as equivalent because the biological organism (and the environment) sees TPTH almost exclusively.

References

  • Ataman Chemicals. Triphenyltin Hydroxide: Physicochemical Properties and Safety Data. [Link]

  • University of Hertfordshire. PPDB: Pesticide Properties DataBase - Fentin Hydroxide. [Link][1]

  • IPCS INCHEM. Triphenyltin Compounds (CICADS 13). World Health Organization. [Link][1]

  • PubChem. Fentin Acetate Compound Summary. National Library of Medicine. [Link][1]

  • Minnesota Department of Agriculture. Triphenyltin Hydroxide (TPTH) Fact Sheet. [Link]

Sources

Advanced Synthesis and Characterization of Organotin(IV) Carboxylates: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for non-platinum metallodrugs has accelerated the investigation of organotin(IV) compounds, which exhibit potent antiproliferative activity against tumor cell lines resistant to cisplatin.[1] Unlike platinum drugs that primarily target DNA, organotin(IV) carboxylates often operate via multiple mechanisms, including the inhibition of lipoxygenase (LOX) and interaction with sulfhydryl groups in proteins.[1]

This technical guide provides a rigorous framework for the synthesis, structural validation, and biological assessment of organotin(IV) carboxylates and their hydroxide precursors.[1] It is designed for researchers requiring high-purity compounds for structure-activity relationship (SAR) studies.[1][2]

Theoretical Framework: The Sn(IV) Coordination Chemistry

The efficacy of organotin carboxylates relies on the lability of the Sn-O bond and the Lewis acidity of the tin center.[1] The general formula


 (where 

) dominates the field.[1][2]
Structural Diversity and Hypercoordination

Tin(IV) has a larger covalent radius (1.40 Å) than Carbon, allowing it to expand its coordination number from 4 to 5, 6, or even 7.[1][2] This "hypervalency" drives the formation of supramolecular aggregates:

  • Triorganotins (

    
    ):  Often form 1D polymers with bridging carboxylates, resulting in Trigonal Bipyramidal (TBP) geometry.[1][2]
    
  • Diorganotins (

    
    ):  Tend to form distorted octahedral geometries.[1][2] They can exist as monomers (chelated ligands) or skewed trapezoidal bipyramidal dimers.[1][2]
    

Critical Insight: The biological activity often correlates with the stability of the coordination sphere. A hydrolytically stable ligand ensures the organotin moiety reaches the cellular target intact.

Synthesis of Precursors: Organotin(IV) Hydroxides

Before synthesizing carboxylates via the oxide route, one must often prepare or verify the purity of the organotin oxide/hydroxide precursor.[1]

Stability Nuance
  • Triorganotin Hydroxides (

    
    ):  Generally stable solids.[1][2]
    
  • Diorganotin Dihydroxides (

    
    ):  Highly unstable.[1][2] They spontaneously dehydrate to form organotin oxides (
    
    
    
    ) or polymeric distannoxanes.[1][2] Therefore, synthesis usually targets the oxide for diorganotin derivatives.[1]
Protocol: Alkaline Hydrolysis of Organotin Chlorides

Objective: Convert


 to 

or

.[1][2]
  • Dissolution: Dissolve 10 mmol of Organotin(IV) Chloride (e.g.,

    
     or 
    
    
    
    ) in 30 mL of THF/Methanol (1:1).
  • Hydrolysis: Dropwise add 10 mL of aqueous NaOH (2.2 equivalents) at 0°C.

  • Workup:

    • For

      
      : The hydroxide precipitates. Filter, wash with cold water, and dry in vacuo.[1]
      
    • For

      
      : The initial precipitate may be the dihydroxide, but drying at >60°C converts it to the polymeric oxide (
      
      
      
      )
      
      
      .[1][2]
  • Validation: Check for the disappearance of the Sn-Cl stretch (

    
    ) in Far-IR.
    

Synthesis of Organotin(IV) Carboxylates

Two primary methodologies are employed based on the solubility of the ligand and the desired purity.[1]

Method A: Azeotropic Dehydration (The Oxide Route)

Best for: Lipophilic carboxylic acids; Industrial scalability; Green chemistry (water is the only byproduct).[1][2]

Mechanism:


[1][2]

Protocol:

  • Stoichiometry: Combine Organotin Oxide (5 mmol) and Carboxylic Acid (10.1 mmol, slight excess) in a round-bottom flask.

  • Solvent: Suspend in 50 mL of anhydrous Toluene.

  • Apparatus: Attach a Dean-Stark trap fitted with a reflux condenser.

  • Reaction: Reflux for 6–8 hours. The reaction is complete when the solution becomes clear and water collection in the trap ceases.

  • Isolation: Evaporate solvent via rotary evaporator. Recrystallize from Ethanol/Hexane (1:4).

Method B: Metathesis (The Salt Route)

Best for: Thermally sensitive ligands or when the oxide is insoluble.[1][2]

Mechanism:



(where M = Na, K, or Ag)[1][2]

Protocol:

  • Ligand Activation: Dissolve the Carboxylic Acid (2 mmol) in Methanol. Add KOH (2 mmol) to generate the potassium salt in situ. Stir for 30 mins.

  • Metal Addition: Add Organotin Chloride (1 mmol for di-, 2 mmol for tri-) dissolved in Methanol dropwise to the carboxylate solution.

  • Reflux: Reflux for 3–4 hours.

  • Filtration: Crucial Step. Filter the hot solution to remove the byproduct salt (KCl/NaCl).[2]

  • Crystallization: Cool the filtrate to precipitate the organotin carboxylate.

Visualization of Synthesis Workflows

SynthesisWorkflow Start Starting Material: Organotin Halide (RnSnCl4-n) Hydrolysis Alkaline Hydrolysis (NaOH/H2O) Start->Hydrolysis Pathway 1 RouteB Method B: Salt Metathesis (+ R'COOM, -MCl) Start->RouteB Pathway 2 Oxide Intermediate: Organotin Oxide/Hydroxide Hydrolysis->Oxide -HCl RouteA Method A: Dean-Stark Reflux (+ R'COOH, -H2O) Oxide->RouteA Product Final Product: Organotin(IV) Carboxylate RouteA->Product Evaporation Filtration Filtration (Remove Salt/Byproducts) RouteB->Filtration Filtration->Product Crystallization

Figure 1: Decision tree for selecting the synthesis route based on precursor stability and ligand sensitivity.[1][2]

Structural Characterization (Self-Validating Systems)[1][2]

To ensure scientific integrity, the synthesized compounds must undergo a "Triad of Validation": IR, NMR, and X-ray.[1]

Infrared Spectroscopy (The Rule)

The coordination mode of the carboxylate ligand is determined by the difference between asymmetric (


) and symmetric (

) stretching vibrations.[1][2]
Coordination Mode

Criteria
Structural Implication
Ionic Reference Value (

)
Free carboxylate (Salt)
Monodentate

Single Sn-O bond; Distorted Tetrahedral
Chelating

Bidentate (Sn-O-C-O-Sn); Hexacoordinated
Bridging

Polymer formation; Pentacoordinated

Note: The appearance of a strong band at 400–500 cm⁻¹ confirms the formation of the Sn-O bond.[1]

NMR Spectroscopy

Tin-119 is the gold standard for determining coordination geometry in solution.[1][2]

  • Four-coordinate (Tetrahedral):

    
     to 
    
    
    
    ppm.[1][2]
  • Five-coordinate (TBP):

    
     to 
    
    
    
    ppm.[1][2]
  • Six-coordinate (Octahedral):

    
     to 
    
    
    
    ppm.[1][2]

Experimental Tip: Always use tetramethyltin (


) as the external reference (

ppm).[1][2]

Logic of Coordination Modes

CoordinationLogic Input IR Data Analysis (Calculate Δv) Decision1 Is Δv > Δv(ionic)? Input->Decision1 Result1 Monodentate Ester Type (Coordination # Low) Decision1->Result1 Yes Decision2 Is Δv < Δv(ionic)? Decision1->Decision2 No Result2 Bidentate Chelating (Monomeric, High Coord #) Decision2->Result2 Yes Result3 Bidentate Bridging (Polymeric Structure) Decision2->Result3 No (Approx Equal)

Figure 2: Algorithmic approach to determining ligand binding modes using IR spectroscopy data.

Biological Implications & Safety

Organotin carboxylates are potent but toxic. Their development as drugs requires a balance between cytotoxicity toward cancer cells and safety for normal tissues.

  • Mechanism of Action: They induce apoptosis via DNA intercalation (interacting with the phosphate backbone) and inhibition of enzymes like Lipoxygenase (LOX) , which is crucial in the inflammation-tumorigenesis cascade.[1]

  • Safety Warning: Organotins are neurotoxic. All synthesis must be performed in a fume hood. Waste must be segregated as heavy metal organic waste.

References

  • Indumathy, R., et al. (2007).[1] Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Gielen, M. (2002).[1][2] Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry for Cancer Treatment. Applied Organometallic Chemistry. [1][2]

  • Tiekink, E. R. T. (1991).[1][2] Structural chemistry of organotin carboxylates: a review of the crystallographic literature. Applied Organometallic Chemistry. [1][2]

  • Hadi, A. G., et al. (2019).[1] Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Systematic Reviews in Pharmacy.

  • Baul, T. S. B. (2008).[1][2] Antimicrobial, antitumor and anti-inflammatory activity of organotin compounds.[1][3] Applied Organometallic Chemistry. [1][2]

Sources

Bioaccumulation Potential of Triphenyltin (TPT) Compounds in Marine Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This technical guide addresses the bioaccumulation potential of Triphenyltin (TPT) compounds, specifically focusing on the user-specified "Triphenyltin hydroxide acetate."

Correction on Chemical Nomenclature: "Triphenyltin hydroxide acetate" is not a standard stable covalent monomer. It represents a conflation of two distinct organotin fungicides: Triphenyltin Acetate (TPTA) and Triphenyltin Hydroxide (TPTH) . In marine environments, this distinction becomes negligible due to rapid hydrolysis.

  • Primary Precursor: Triphenyltin Acetate (TPTA)

  • Active Environmental Species: Triphenyltin Hydroxide (TPTH) / Triphenyltin Cation (

    
    )
    
  • Core Concern: The TPT moiety is highly lipophilic (

    
    ) and exhibits high affinity for specific protein residues, leading to significant bioaccumulation and biomagnification in marine food webs.
    
Environmental Fate Pathway

The following diagram illustrates the transformation of TPTA upon entry into the marine environment, establishing the causal link between the acetate form and the bioaccumulated hydroxide form.

TPT_Fate TPTA Triphenyltin Acetate (TPTA) [Entry Source] Hydrolysis Hydrolysis (t1/2 < 10 days) TPTA->Hydrolysis Rapid in pH > 6 TPTH Triphenyltin Hydroxide (TPTH) [Bioavailable Form] Hydrolysis->TPTH Sediment Sediment Adsorption (Sink & Source) TPTH->Sediment Partitioning Biota Marine Biota (Fish/Mollusks) TPTH->Biota Bioconcentration (BCF) Degradation Photolysis/Biodegradation (to DPT, MPT, Sn) TPTH->Degradation Slow Sediment->TPTH Resuspension Biota->Biota Biomagnification (Trophic Transfer)

Figure 1: Environmental fate of Triphenyltin Acetate, demonstrating rapid hydrolysis to the bioaccumulative Hydroxide form.[1][2]

Mechanisms of Bioaccumulation[3][4]

Bioaccumulation of TPT is not solely driven by passive lipid partitioning. It involves a dual-mode mechanism that distinguishes it from standard persistent organic pollutants (POPs).

Lipophilicity vs. Protein Binding

While TPT is lipophilic, its bioaccumulation factor (BCF) often exceeds predictions based solely on


. This is due to high-affinity protein binding .
  • Target: Histidine and Cysteine residues in proteins.

  • Result: High retention in liver and kidney tissues, not just adipose tissue.

Molecular Mechanism of Toxicity (Endocrine Disruption)

For drug development professionals utilizing organotins as models for nuclear receptor modulation, TPT acts as a high-affinity ligand for:

  • RXR (Retinoid X Receptor): Covalent binding to Cysteine-432.[3]

  • PPAR

    
     (Peroxisome Proliferator-Activated Receptor gamma):  Covalent binding to Cysteine-285.
    

This pathway drives the "obesogen" effect and imposex in marine gastropods, serving as a critical toxicological endpoint.

Quantitative Data: Bioaccumulation Factors (BCF)

The following data summarizes field and laboratory findings for TPT accumulation. Note the significant difference between mollusks (low metabolic capacity) and fish (cytochrome P450 degradation).

Organism GroupSpecies ExampleTissueBCF (L/kg wet wt)Half-Life (

)
Mollusks Mytilus edulis (Blue Mussel)Whole Body3,500 - 35,000> 60 days
Gastropods Thais clavigeraWhole Body10,000 - 60,000Indefinite (Slow)
Fish Pagrus major (Red Seabream)Liver1,000 - 5,0007 - 14 days
Crustaceans Penaeus japonicusMuscle500 - 1,500< 7 days

Data Source Synthesis: Derived from geometric means of OECD 305 studies and field monitoring (See References).

Experimental Framework: Validating Bioaccumulation

To assess TPT bioaccumulation potential for regulatory or research purposes, you must utilize a Flow-Through Fish Test (OECD 305) . Static renewal systems are insufficient due to TPT's adsorption to glass and rapid bacterial degradation in stagnant water.

Protocol: OECD 305 Flow-Through System

Objective: Determine the Kinetic Bioaccumulation Factor (


) based on uptake (

) and depuration (

) rates.
Phase 1: System Setup
  • Vessels: Silanized glass or stainless steel (prevents TPT adsorption).

  • Water Quality: Artificial seawater (30-34‰ salinity), pH 7.8-8.2.

  • Dosing: Continuous flow via mixing chamber. Critical: Do not use solvent carriers (e.g., acetone) if possible; use generator columns to avoid "solvent effects" on gill permeability.

Phase 2: Uptake (28 Days)
  • Expose Group A (Treatment) and Group B (Control) to TPT concentrations at 1% and 10% of

    
     (typically 0.1 - 1.0 
    
    
    
    g/L).
  • Sampling: Sample water daily. Sample fish (n=4) on days 1, 3, 7, 14, 21, 28.

Phase 3: Depuration (28-56 Days)
  • Transfer remaining fish to clean, flowing seawater.

  • Sampling: Sample fish on days 1, 3, 7, 14, 28, 42.

  • Endpoint: Calculate

    
    .
    
Workflow Visualization

OECD305_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Uptake (0-28 Days) cluster_2 Phase 3: Depuration (28-56 Days) Acclimatization Acclimatization (14 Days, Flow-through) Exposure Exposure (Target: 0.1 µg/L) Acclimatization->Exposure Dosing_Setup Dosing System (Generator Column) Dosing_Setup->Exposure Sample_Uptake Sample: Water + Fish (Days 1, 3, 7, 14, 28) Exposure->Sample_Uptake Clean_Water Transfer to Clean Seawater Sample_Uptake->Clean_Water Day 28 Analysis GC-MS/MS Analysis (Derivatization with STEB) Sample_Uptake->Analysis Sample_Depuration Sample: Fish Only (Determine Elimination k2) Clean_Water->Sample_Depuration Sample_Depuration->Analysis

Figure 2: Step-by-step workflow for OECD 305 Bioaccumulation testing of TPT.

Analytical Methodology: The "Self-Validating" Protocol

Measuring TPT requires derivatization because organotins are not volatile enough for standard GC analysis.

Extraction & Derivatization (Standard Operating Procedure)
  • Homogenization: Freeze-dry tissue and homogenize.

  • Acid Extraction: Extract with 0.1% Tropolone in Methanol/HCl. (Tropolone complexes Sn, aiding extraction).

  • Derivatization (Critical Step):

    • Reagent: Sodium Tetraethylborate (STEB) (

      
      ).
      
    • Reaction:

      
      .
      
    • Why? Converts polar TPT cation into volatile Ethyl-TPT for GC.

  • Cleanup: Florisil or Silica Gel column to remove lipids.

  • Quantification: GC-MS/MS (MRM mode) or GC-PFPD (Pulsed Flame Photometric Detector - specific for Tin).

Quality Control
  • Internal Standard: Use Tripentyltin (TPeT) or deuterated TPT (

    
    ).
    
  • Recovery: Must be 70-120%.[4]

  • Limit of Quantification (LOQ): Target 1 ng/g (dw) to detect environmental background levels.

References

  • OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[5][6] OECD Guidelines for the Testing of Chemicals.[2][5][7][8] Link

  • Nakanishi, T. (2008).[9] Nuclear receptor-mediated action of organotin compounds.[3][9][10] Journal of Toxicological Sciences. Link

  • Fent, K. (1996). Ecotoxicology of organotin compounds.[1][11][12][13] Critical Reviews in Toxicology. Link

  • European Food Safety Authority (EFSA). (2004). Opinion of the Scientific Panel on Contaminants in the Food Chain on a request from the Commission to assess the health risks to consumers associated with exposure to organotins.Link

  • le Maire, A., et al. (2009). Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors. EMBO Reports. Link

Sources

Technical Guide: Historical and Toxicological Analysis of Triphenyltin (Fentin) Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triphenyltin (TPT) compounds, specifically Triphenyltin Hydroxide (TPTH, Fentin hydroxide) and Triphenyltin Acetate (TPTA, Fentin acetate) , represent a class of organotin fungicides that were pivotal in mid-20th-century agriculture. While highly efficacious against oomycetes and ascomycetes (e.g., Phytophthora infestans in potatoes and Cercospora in sugar beets), their use has been severely curtailed globally due to high persistence, bioaccumulation, and potent endocrine-disrupting properties. This guide analyzes their chemical architecture, mode of action, historical application protocols, and the toxicological mechanisms that led to their regulatory decline.

Part 1: Chemical Architecture & Synthesis

The Active Moiety

The fungicidal activity of both compounds resides in the triphenyltin cation (


) . The anion (hydroxide or acetate) primarily influences solubility and formulation stability but dissociates in aqueous environments to release the active organotin cation.
CompoundCommon NameCAS NumberMolecular FormulaRole
Triphenyltin Hydroxide Fentin Hydroxide76-87-9

Primary Fungicide (USA/Global)
Triphenyltin Acetate Fentin Acetate900-95-8

Fungicide/Algicide (Europe/Asia)
Synthesis Pathways

Industrial synthesis typically involves the Grignard reaction or the Wurtz-Fittig reaction, followed by hydrolysis or acetylation.

  • Tetraphenyltin Precursor:

    
    
    
  • Kocheshkov Redistribution:

    
    
    
  • Hydrolysis (TPTH):

    
    
    
  • Acetylation (TPTA):

    
    
    

Part 2: Pharmacodynamics of Fungicidal Action

Mechanism of Action (FRAC Code 30)

TPT compounds are Inhibitors of Oxidative Phosphorylation .[1] Unlike modern single-site fungicides, TPT acts as a broad-spectrum toxicant to fungal mitochondria.

  • Primary Target: The

    
     subunit of the 
    
    
    
    -ATPase (ATP Synthase)
    complex.[2]
  • Secondary Mechanism: Non-specific uncoupling of oxidative phosphorylation, disrupting the transmembrane proton gradient (

    
    ).
    

Causality: Binding to the


 proton channel blocks proton reentry into the mitochondrial matrix. Without proton flow, the 

catalytic unit cannot rotate to synthesize ATP. This leads to immediate energy depletion and cell death.
Pathway Visualization

TPT_Mechanism TPT Triphenyltin (TPT) Application Leaf Foliar Deposition TPT->Leaf FungalCell Uptake by Fungal Cell Leaf->FungalCell Mito Mitochondrial Inner Membrane FungalCell->Mito F0 Binds F0 Subunit (ATP Synthase) Mito->F0 High Affinity Binding ProtonBlock Blocks H+ Channel F0->ProtonBlock ATP_Drop ATP Synthesis Halted ProtonBlock->ATP_Drop Uncoupling Death Fungal Cell Death ATP_Drop->Death Energy Failure

Figure 1: Mechanism of Action. TPT inhibits ATP synthase at the F0 subunit, causing energetic collapse.

Part 3: Historical Application Protocols

Note: These protocols reflect historical usage patterns (circa 1980-1999) and are for reference/modeling only. Current regulations (e.g., EU Ban 2002, US EPA RUP) strictly limit or prohibit these uses.

Crop-Specific Dosage Matrix
CropTarget PathogenHistorical Product RateActive Ingredient (a.i.) RateApplication Interval
Potatoes Late Blight (Phytophthora infestans)4.0 – 6.0 fl oz/acre~0.15 – 0.23 lbs a.i./acre7–10 days
Sugar Beets Leaf Spot (Cercospora beticola)4.0 – 8.0 fl oz/acre~0.15 – 0.30 lbs a.i./acre10–14 days
Pecans Scab (Cladosporium caryigenum)8.0 – 12.0 fl oz/acre~0.30 – 0.45 lbs a.i./acre2–4 weeks (Pre-pollination)
Field Application Methodology

To ensure efficacy while mitigating drift (a major regulatory concern), historical protocols emphasized:

  • Tank Mixing: Often mixed with Maneb or Mancozeb to broaden the spectrum and delay resistance.

  • pH Sensitivity: TPT hydrolyzes rapidly in alkaline conditions. Tank water was buffered to pH < 7.0 (ideally pH 5-6) using acidifiers.

  • Adjuvants: Use of spreader-stickers was mandatory because TPT is a non-systemic contact fungicide . It must adhere to the leaf surface to protect against spore germination.

Part 4: Toxicology & Environmental Fate[3][4][5][6]

The decline of TPT is directly linked to its environmental persistence and specific toxicity to non-target organisms.

Endocrine Disruption: The Imposex Phenomenon

TPT, like Tributyltin (TBT), causes imposex (superimposition of male sexual organs onto females) in marine gastropods (e.g., Nucella lapillus).

  • Mechanism: TPT acts as a high-affinity ligand for the Retinoid X Receptor (RXR) and inhibits the aromatase (CYP19) enzyme.

  • Consequence: Inhibition of aromatase prevents the conversion of testosterone to estradiol, leading to androgen accumulation and masculinization.

Mammalian Toxicity
  • Immunotoxicity: Causes severe atrophy of the thymus gland and lymphocyte depletion.

  • Teratogenicity: Classified as a developmental toxicant (EPA Category 2).

Environmental Fate Diagram

TPT_Fate Source Agricultural Runoff Water Aquatic System (Half-life: Weeks) Source->Water Sediment Sediment Adsorption (Half-life: Years) Water->Sediment High Koc Bioacc Bioaccumulation (Gastropods/Fish) Water->Bioacc Bioconcentration Sediment->Bioacc Benthic Uptake RXR RXR Activation & Aromatase Inhibition Bioacc->RXR Effect Imposex / Sterility RXR->Effect

Figure 2: Environmental Fate. High sediment adsorption and bioaccumulation lead to chronic endocrine disruption.

Part 5: Analytical Methodologies

For researchers detecting historical residues, Gas Chromatography (GC) remains the gold standard, but requires derivatization due to the low volatility of organotins.

Protocol: GC-MS with Grignard Derivatization

This protocol validates the presence of TPT in soil or tissue samples.

Step 1: Extraction

  • Reagents: 0.1% Tropolone in Toluene or Glacial Acetic Acid/Methanol.

  • Process: Homogenize sample. Acidify to pH 2 to dissociate TPT from protein/soil complexes. Extract into non-polar solvent.

Step 2: Derivatization (Critical Step) Organotins are not volatile. They must be alkylated.

  • Reagent: Pentylmagnesium bromide (Grignard reagent).[3]

  • Reaction:

    
    
    
  • Why Pentyl? It produces a derivative with a unique mass spectrum distinct from naturally occurring methyl/butyl tins.

Step 3: Cleanup & Analysis

  • Cleanup: Florisil or Silica Gel column to remove excess Grignard reagent.

  • Instrument: GC-MS (SIM mode) or GC-FPD (Flame Photometric Detector with tin filter).

  • Target Ions: Monitor tin isotope clusters (m/z 351, 349 for triphenylpentyltin).

References

  • US Environmental Protection Agency (EPA). (1999). Reregistration Eligibility Decision (RED): Triphenyltin Hydroxide (TPTH).[4] EPA 738-R-99-004. Link

  • Fungicide Resistance Action Committee (FRAC). (2023). FRAC Code List 2023: Fungal control agents sorted by cross resistance pattern and mode of action.Link

  • Horiguchi, T., et al. (1997). "Imposex induced by organotin compounds in the rock shell Thais clavigera." Marine Environmental Research, 44(3), 325-325. Link

  • Food and Agriculture Organization (FAO). (1991). FAO Specifications for Plant Protection Products: Fentin Acetate & Fentin Hydroxide.Link

  • Minnesota Department of Agriculture. (2019). Triphenyltin Hydroxide Fungicide Profile.[1][5][6][7][8][9][10]Link

  • Gadd, G. M. (2000). "Microbial interactions with tributyltin compounds: detoxification, accumulation, and environmental fate." Science of the Total Environment, 258(1-2), 119-127. Link

Sources

Methodological & Application

Application Note: High-Recovery Solid-Phase Extraction Protocol for Triphenyltin Hydroxide and Acetate in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Triphenyltin (TPT) compounds, including triphenyltin hydroxide and triphenyltin acetate, are organotin molecules that have been utilized as biocides in antifouling paints and agricultural fungicides.[1][2] Due to their high toxicity and persistence in aquatic ecosystems, monitoring their presence in environmental water samples is of paramount importance for environmental protection and public health.[1][3] The United States Environmental Protection Agency (EPA) and other international bodies have designated organotin compounds as priority pollutants, necessitating sensitive and reliable analytical methods for their detection at trace levels.[4][5]

Solid-phase extraction (SPE) is a widely adopted technique for the pre-concentration and purification of analytes from complex matrices like water.[6][7] It offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and amenability to automation.[8] This application note provides a detailed and robust SPE protocol for the extraction of triphenyltin hydroxide and acetate from various water sources, optimized for subsequent analysis by High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

The scientific basis for this protocol lies in the principles of reversed-phase chromatography, where the nonpolar triphenyltin compounds are adsorbed onto a hydrophobic C18 sorbent from an aqueous sample.[9][10] Interferences are washed away, and the analytes of interest are then eluted with a small volume of an appropriate organic solvent. This methodology ensures a clean, concentrated sample, thereby enhancing the sensitivity and reliability of the subsequent instrumental analysis.[11]

Materials and Reagents

Equipment
  • Solid-Phase Extraction Vacuum Manifold

  • Vacuum Pump

  • Analytical Balance

  • pH Meter

  • Vortex Mixer

  • Sample Filtration Apparatus (e.g., 0.45 µm glass fiber filters)

  • Autosampler Vials

  • Pipettes and Pipette Tips

  • Acid-Washed Glassware (Note: Organotins can adhere to glass surfaces. All glassware should be soaked in an acid bath (e.g., 5% HCl) for at least 24 hours, followed by rinsing with deionized water and methanol, and then dried).[12]

Reagents and Consumables
  • Triphenyltin Hydroxide (analytical standard)

  • Triphenyltin Acetate (analytical standard)

  • Methanol (HPLC or LC-MS grade)

  • Acetic Acid (glacial, analytical grade)

  • Hydrochloric Acid (HCl, trace metal grade)

  • Sodium Hydroxide (NaOH, analytical grade)

  • Deionized Water (18.2 MΩ·cm)

  • Nitrogen Gas (high purity)

  • C18 SPE Cartridges (e.g., 500 mg sorbent mass, 6 mL volume)[1][9]

Experimental Protocol

This protocol is designed for the extraction of triphenyltin hydroxide and acetate from a 100 mL water sample. The volumes may be scaled depending on the expected analyte concentration and the sensitivity of the analytical instrument.

Sample Pre-treatment

The initial preparation of the water sample is a critical step to ensure optimal analyte recovery.

  • Filtration: If the water sample contains suspended particulate matter, it must be filtered through a 0.45 µm glass fiber filter to prevent clogging of the SPE cartridge.

  • pH Adjustment: The pH of the water sample significantly influences the recovery of triphenyltin compounds. For optimal retention of triphenyltin on a C18 sorbent, the pH of the water sample should be adjusted to 9.0 using a dilute solution of NaOH.[1][3] This ensures that the triphenyltin hydroxide is in a less polar form, enhancing its affinity for the hydrophobic C18 stationary phase.

    • Expert Insight: While a pH of 9.0 is recommended for triphenyltin, some methods for broader organotin analysis may utilize an acidic pH (e.g., 2.5) to stabilize other organotin species.[12] However, for the specific analysis of triphenyltin, a basic pH has been shown to yield higher recoveries.[1][3] It is advisable to optimize the pH for your specific water matrix and target analytes.

  • Spiking (for Quality Control): For method validation and quality control, a known amount of triphenyltin standard solution can be spiked into a blank water sample to assess recovery.

SPE Cartridge Conditioning and Equilibration

Proper conditioning and equilibration of the SPE cartridge are essential for activating the sorbent and ensuring reproducible retention of the analytes.[8][13]

  • Step 1: Conditioning: Pass 5 mL of methanol through the C18 cartridge. This step wets the hydrophobic C18 functional groups. Do not allow the cartridge to go dry from this point until the final elution step.

  • Step 2: Equilibration: Pass 5 mL of deionized water through the cartridge. This step removes the excess methanol and prepares the sorbent for the aqueous sample.

Sample Loading
  • Attach the SPE cartridge to the vacuum manifold.

  • Load the pre-treated 100 mL water sample onto the cartridge.

  • Apply a gentle vacuum to achieve a flow rate of approximately 5-10 mL/min. A slow and consistent flow rate is crucial for ensuring adequate interaction between the analytes and the sorbent.[14]

Washing

This step removes any co-adsorbed interfering compounds that are more polar than the triphenyltin analytes.

  • After the entire sample has passed through the cartridge, wash the cartridge with 5 mL of deionized water. This will remove any remaining salts or highly polar impurities.

  • Dry the cartridge thoroughly under a full vacuum or with a stream of nitrogen for 10-15 minutes to remove any residual water, which can interfere with the subsequent elution and analysis.[14]

Elution

The final step involves desorbing the retained triphenyltin compounds from the SPE cartridge.

  • Place a clean collection tube inside the vacuum manifold.

  • Elute the triphenyltin analytes by passing 1 mL of methanol containing 1% acetic acid through the cartridge.[1][3] The methanol disrupts the hydrophobic interactions between the triphenyltin and the C18 sorbent, while the acetic acid can help to protonate any residual silanol groups on the silica backbone, improving elution efficiency.

  • Allow the solvent to soak the sorbent for a minute before drawing it through to ensure complete desorption.[14]

  • Apply a gentle vacuum to collect the eluate.

Post-Elution Processing
  • The collected eluate can be directly injected into an HPLC-MS/MS system.

  • Alternatively, for GC-MS analysis, a derivatization step is typically required to increase the volatility of the triphenyltin compounds.[4]

  • If necessary, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent to further concentrate the sample.[14]

Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 100 mL Water Sample Filter Filter (0.45 µm) Sample->Filter AdjustpH Adjust pH to 9.0 Filter->AdjustpH Condition Condition: 5 mL Methanol AdjustpH->Condition Pre-treated Sample Equilibrate Equilibrate: 5 mL Deionized Water Condition->Equilibrate Load Load Sample (5-10 mL/min) Equilibrate->Load Wash Wash: 5 mL Deionized Water Load->Wash Dry Dry Cartridge (10-15 min) Wash->Dry Elute Elute: 1 mL Methanol + 1% Acetic Acid Dry->Elute Analysis HPLC-MS/MS or GC-MS Analysis Elute->Analysis Final Eluate

Sources

HPLC-ICP-MS Speciation Analysis of Triphenyltin Hydroxide and Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust methodology for the speciation and quantification of Triphenyltin (TPT) derivatives—specifically Triphenyltin Hydroxide (TPTH) and Triphenyltin Acetate (TPTA)—using HPLC-ICP-MS.

Critical Scientific Note: In standard reversed-phase HPLC mobile phases, both TPTH and TPTA dissociate to form the triphenyltin cation (


) . Therefore, while they are distinct solids, they are chromatographically indistinguishable in aqueous/polar solvents. This protocol focuses on the quantification of the TPT moiety  and its separation from degradation products (Diphenyltin [DPT] and Monophenyltin [MPT]), enabling precise back-calculation to the parent salt based on stoichiometry and sample origin.

Scientific Principles & Mechanism

The Dissociation Equilibrium

Triphenyltin compounds are organometallic species used as fungicides and acaricides. Their toxicity and environmental mobility depend heavily on the number of phenyl groups attached to the tin atom.

In the solid state, TPTH and TPTA exist as distinct crystalline forms. However, in the polar solvents required for HPLC (e.g., Methanol/Water/Acetic Acid), the anionic ligand (


 or 

) undergoes rapid exchange or dissociation:


Consequently, the species detected by the ICP-MS is the Triphenyltin cation (


) . The "speciation" in this context strictly refers to separating the toxic TPT cation from its less toxic degradation products (DPT and MPT) and inorganic tin.
The Role of Tropolone

Organotin cations are highly reactive and tend to adsorb to residual silanol groups on HPLC column stationary phases, leading to severe peak tailing. Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) is a critical mobile phase additive. It forms a neutral, non-polar complex with the organotin cation, improving peak symmetry and retention reproducibility on C18 columns.

Instrumentation & Configuration

Hardware Setup
  • HPLC System: Agilent 1260 Infinity II or Thermo Vanquish (Bio-inert flow path recommended to reduce background).

  • Detector: ICP-MS (e.g., Agilent 7900 or Thermo iCAP TQ).

  • Interface: Standard nebulizer (PFA micro-flow) and chilled spray chamber (

    
    ) to handle organic solvent load.
    
  • Oxygen Injection: Mandatory. A mix of 80% Ar / 20%

    
     (option gas) must be introduced to the plasma to prevent carbon buildup on the cones from the organic mobile phase.
    
ICP-MS Tuning Parameters
ParameterSettingRationale
RF Power 1550 - 1600 WHigh power required to decompose organic matrix.
Sampling Depth 7.0 - 8.0 mmOptimized for organic solvent tolerance.
Carrier Gas 0.60 - 0.70 L/minLower flow prevents plasma cooling by solvent.
Option Gas (

)
0.10 - 0.15 L/minBurns carbon deposits; prevents signal drift.
Isotopes Monitored

(Primary),

(Qualifier)

has highest abundance (32.58%).
Collision Mode Helium (He)Removes potential polyatomic interferences (though rare for Sn).

Experimental Protocol

Reagents and Standards
  • Stock Standards: Triphenyltin Chloride (98%), Diphenyltin Dichloride, Monophenyltin Trichloride.

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Water.

  • Additives: Glacial Acetic Acid, Tropolone (Sigma-Aldrich).

Mobile Phase Preparation
  • Mobile Phase A: Water + 0.1% Acetic Acid.

  • Mobile Phase B: Methanol + 0.1% Acetic Acid + 50 µM Tropolone .

    • Note: Tropolone is light-sensitive. Prepare fresh daily and store in amber bottles.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temp:

    
    .[1]
    

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 50% Initial Equilibration
1.0 50% Hold
8.0 95% Linear Ramp (Elutes TPT)
10.0 95% Wash
10.1 50% Return to Initial

| 13.0 | 50% | Re-equilibration |

Sample Preparation (Extraction)

Caution: TPT degrades to DPT/MPT under UV light or extreme pH.

  • Weighing: Accurately weigh 1.0 g of sample (formulation or biological tissue).

  • Extraction: Add 10 mL Methanol containing 0.1% Acetic Acid.

  • Sonication: Sonicate for 15 minutes in the dark (avoid heat buildup).

  • Centrifugation: 4000 rpm for 10 minutes.

  • Filtration: Filter supernatant through 0.22 µm PTFE syringe filter into amber HPLC vial.

Workflow Visualization

Experimental Workflow (DOT Diagram)

G Sample Sample (Solid/Liquid) Extract Extraction (MeOH + 0.1% HOAc) Sample->Extract Solubilization Filter Filtration (0.22 µm PTFE) Extract->Filter Clarification HPLC HPLC Separation (C18 + Tropolone) Filter->HPLC Injection ICPMS ICP-MS Detection (Sn-120) HPLC->ICPMS Elution Data Data Analysis (Quantify TPT+) ICPMS->Data Integration

Caption: Step-by-step analytical workflow from sample extraction to ICP-MS quantification.

Chemical Speciation Logic (DOT Diagram)

Species TPTH Triphenyltin Hydroxide (Solid Source) Dissociation Dissociation in Mobile Phase (MeOH/Water/Acid) TPTH->Dissociation TPTA Triphenyltin Acetate (Solid Source) TPTA->Dissociation Cation Triphenyltin Cation (Ph3Sn+) Dissociation->Cation Loss of Ligand Complex TPT-Tropolone Complex (Neutral Species) Cation->Complex + Tropolone Detection ICP-MS Signal (m/z 120) Complex->Detection Elution

Caption: Chemical pathway showing the convergence of different TPT salts into a single detectable cation.

Results & Discussion

Chromatographic Performance

Under the described conditions, the elution order is typically:

  • Inorganic Tin (

    
    ):  Elutes near void volume (
    
    
    
    min).
  • Monophenyltin (MPT):

    
     min.
    
  • Diphenyltin (DPT):

    
     min.
    
  • Triphenyltin (TPT):

    
     min.
    

Note: TPTH and TPTA samples will both produce a single peak at 7.8 min.

Quantification & Stoichiometry

Since the instrument detects the Tin isotope within the TPT core, quantification is performed using a TPT-Chloride standard curve. To report values as Hydroxide or Acetate, use the following molecular weight conversion factors:

SpeciesFormulaMW ( g/mol )Conversion Factor (from TPT-Cl)
TPT-Chloride (Std)

385.471.000
TPT-Hydroxide

367.010.952
TPT-Acetate

409.051.061

Calculation:



Figures of Merit
  • Linearity:

    
     (Range: 0.1 – 100 ng/mL as Sn).[2]
    
  • LOD: ~0.05 ng/mL (Matrix dependent).

  • Recovery: 90-110% in spiked biological matrices.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (TPT) Silanol interactionIncrease Tropolone concentration (up to 100 µM) or check column age.
High Background (Sn) Contaminated reagentsUse only trace-metal grade acids and solvents. Wash glassware with 10%

.
Signal Drift Carbon buildup on conesIncrease Oxygen flow in option gas; check plasma power.
Retention Time Shift Mobile phase evaporationCap solvent bottles tightly; Tropolone degrades in light (replace daily).

References

  • Agilent Technologies. (2021). Automated Sequencing of Elemental Speciation Methods Using HPLC-ICP-MS. Application Note. Link

  • RSC Publishing. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry.[3] Journal of Analytical Atomic Spectrometry.[4] Link

  • MDPI. (2020). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds. Molecules.[2][4][5][6][7][8][9] Link

  • Sigma-Aldrich. (2023). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers and Additives. Technical Guide.[6] Link

  • ResearchGate. (2016). Simultaneous Determination of Organotin Pesticides by HPLC-ICP-MS. Ecotoxicology and Environmental Safety. Link

Sources

Application Note: Advanced Sample Preparation for Organotin Speciation in Sediment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of organotin compounds (OTCs) in sediment is a critical analytical challenge due to the high toxicity of tributyltin (TBT) at nanogram-per-liter levels and the complexity of sediment matrices.[1] Unlike total metal analysis, OTC analysis requires speciation —distinguishing between mono-, di-, and tri-substituted forms (MBT, DBT, TBT)—as toxicity correlates directly with the degree of alkylation.

This guide details two rigorous sample preparation workflows:

  • Liquid-Liquid Extraction (LLE) with In-Situ Derivatization: The "Gold Standard" based on ISO 23161, optimized for robustness and sensitivity.

  • Headspace Solid-Phase Microextraction (HS-SPME): A high-throughput, solvent-minimized alternative suitable for screening and automated workflows.

Scientific Foundation & Mechanisms[2]

The Extraction Challenge: Ionic vs. Non-Polar

Native organotins in sediment exist primarily as cations (e.g., TBT


) bound to organic matter or clay minerals. They are not inherently soluble in non-polar GC-compatible solvents.
  • The Tropolone Solution: To extract ionic species (specifically MBT and DBT) into a non-polar solvent like hexane or dichloromethane, a complexing agent is required. Tropolone (2-hydroxy-2,4,6-cycloheptatriene-1-one) acts as a bidentate ligand, chelating the tin atom to form a neutral, non-polar complex that partitions readily into the organic phase.

Derivatization Chemistry: In-Situ Ethylation

OTCs are not sufficiently volatile for Gas Chromatography. They must be alkylated.[2]

  • Why NaBEt4? Historically, Grignard reagents were used, but they require strictly anhydrous conditions—impossible for sediment samples. Sodium Tetraethylborate (NaBEt4) is the superior reagent because it facilitates in-situ ethylation in the aqueous phase.[3]

  • Mechanism: The ethyl group from NaBEt4 replaces the ionic counter-ion (Cl

    
    , OH
    
    
    
    ) on the tin, converting ionic butyltins into volatile ethyl-butyltins (e.g., TBT
    
    
    Tributylethyltin).
  • Critical Control Point (pH): The reaction is highly pH-dependent. The optimum window is pH 4.0 – 5.0 .[3][4] Below pH 4, NaBEt4 hydrolyzes too rapidly; above pH 5, the reaction yield decreases.

Visual Workflow (DOT Diagram)

OrganotinWorkflow cluster_0 Pre-Treatment cluster_1 Extraction & Complexation cluster_2 Derivatization cluster_3 Cleanup Sample Sediment Sample (Freeze-Dried & Sieved <250µm) Spike Internal Standard Addition (Tripropyltin - TPrT) Sample->Spike AcidLeach Acid Leaching (Acetic Acid/Methanol) Spike->AcidLeach Complexation Complexation (Add Tropolone) AcidLeach->Complexation Buffer Buffer Adjustment (Acetate Buffer pH 4.5) Complexation->Buffer Alkylation In-Situ Ethylation (NaBEt4 + Hexane) Buffer->Alkylation SulfurRemoval Desulfurization (Activated Copper Powder) Alkylation->SulfurRemoval PolarCleanup SPE Cleanup (Alumina/Silica) SulfurRemoval->PolarCleanup Analysis GC-MS/MS Analysis (SIM/MRM Mode) PolarCleanup->Analysis

Figure 1: Step-by-step workflow for organotin speciation highlighting critical chemical transformations (Red/Yellow) and cleanup stages (Green).[5]

Protocol 1: Liquid-Liquid Extraction with In-Situ Derivatization (ISO 23161 Modified)

Application: High-sensitivity analysis for regulatory compliance. Target Analytes: MBT, DBT, TBT, TPhT (Triphenyltin).

Reagents & Materials
  • Extraction Solvent: Glacial Acetic Acid / Methanol / Water (1:1:1 v/v).

  • Complexing Agent: 0.1% Tropolone in Methanol.

  • Derivatizing Agent: 2% Sodium Tetraethylborate (NaBEt4) in 2% NaOH (Prepare fresh daily).

  • Buffer: 1M Sodium Acetate / 1M Acetic Acid (pH 4.5).

  • Sulfur Scavenger: Activated Copper Powder (Acid washed with HCl, rinsed with MeOH/DCM).

Step-by-Step Methodology
  • Sample Pre-treatment:

    • Freeze-dry sediment to remove moisture (water interferes with extraction efficiency calculations).

    • Sieve to <250 µm to ensure homogeneity.

    • Weigh 1.0 g of dry sediment into a 50 mL glass centrifuge tube.

    • Spike: Add 50 µL of Tripropyltin (TPrT) internal standard (1 µg/mL). Equilibrate for 30 mins.

  • Leaching & Complexation:

    • Add 15 mL of Extraction Solvent (AcOH/MeOH/H2O).

    • Add 100 µL of Tropolone solution .

    • Note: Tropolone is essential here. Without it, MBT recovery will drop below 20%.

    • Sonicate for 30 minutes (maintain temp < 30°C to prevent degradation).

  • pH Adjustment (Critical Step):

    • Add 10 mL of Acetate Buffer (pH 4.5).

    • Check pH.[1][4][6][7][8] It must be between 4.0 and 5.[3][4]0. If too acidic, adjust with 5M NaOH.

  • In-Situ Derivatization:

    • Add 5 mL of Hexane (extraction solvent for derivatives).

    • Add 1 mL of 2% NaBEt4 solution .

    • Immediately cap and shake vigorously (mechanical shaker) for 60 minutes.

    • Mechanism:[5][6] NaBEt4 reacts with organotins in the aqueous phase; the resulting ethylated organotins partition immediately into the hexane layer.

  • Phase Separation & Sulfur Removal:

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the upper Hexane layer to a clean vial.

    • Add ~200 mg of Activated Copper Powder . Shake for 5 minutes.

    • Observation: If copper turns black immediately, sulfur content is high. Add more copper until it remains shiny.

  • Final Cleanup:

    • Pass the hexane extract through a mini-column containing 1g Alumina (deactivated with 5% water) topped with anhydrous Na2SO4.

    • Elute with 5 mL Hexane.

    • Concentrate to 1 mL under Nitrogen stream.

Protocol 2: Headspace SPME (Green Chemistry Alternative)

Application: High-throughput screening; eliminates solvent waste and sulfur interference (sulfur is not volatile).

System Configuration
  • Fiber: 100 µm PDMS (Polydimethylsiloxane).

  • Incubation: 60°C with agitation (500 rpm).

Methodology
  • Weigh 0.5 g sediment into a 20 mL headspace vial.

  • Add 10 mL Acetate Buffer (pH 4.5).

  • Add 50 µL NaBEt4 (2% solution).

  • Seal immediately.

  • Extraction: Expose PDMS fiber to the headspace for 45 minutes at 60°C.

  • Desorption: Insert fiber into GC inlet (260°C) for 3 minutes.

Data Summary & Comparison

ParameterProtocol 1: LLE (ISO 23161)Protocol 2: HS-SPME
Sample Mass 1.0 - 5.0 g0.1 - 0.5 g
Solvent Usage High (>50 mL per sample)Near Zero
Sensitivity (LOD) 1 - 5 ng/g10 - 50 ng/g
Matrix Effects High (Requires Cleanup)Low (Headspace isolates analyte)
Sulfur Interference Requires Copper CleanupNegligible (Sulfur is non-volatile)
Throughput 10-12 samples/dayAutomated (24/7 operation)

Quality Control & Troubleshooting

Internal Standards

Never rely on external calibration alone.

  • Tripropyltin (TPrT): The standard choice.[9] It behaves similarly to TBT but is not found in nature.

  • Deuterated TBT (d27-TBT): The platinum standard for MS analysis, correcting for matrix suppression perfectly.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low MBT Recovery Tropolone omitted or pH < 3.Ensure Tropolone is added before extraction. Verify buffer pH is 4.5.
GC Inlet Liner degradation NaBEt4 decomposition products (Boron salts).Use a glass wool liner and change it every 50 injections.
"Ghost" Peaks Sulfur interference.[10]Reactivate copper powder with HCl. Ensure copper is shiny before use.
Poor Precision Inhomogeneous sample.Improve sieving (<250 µm) and mixing. Use TPrT internal standard.[4][9]

References

  • International Organization for Standardization. (2018).[11] ISO 23161:2018 Soil quality — Determination of selected organotin compounds — Gas-chromatographic method.[11][12]Link

  • U.S. Environmental Protection Agency. (2003).[9] Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.[6]Link

  • Cole, R. F., et al. (2018). Optimized extraction and speciation of organotins in sediment using tropolone complexation.[13] Journal of Chromatography A. Link

  • Strem Chemicals. (2020). Sodium Tetraethylborate as a Derivatizing Agent for the Detection of Organotin.[1][3][7][13]Link

  • European Commission. (2003). Common Implementation Strategy for the Water Framework Directive: Guidance on Analysis and Monitoring of Priority Substances.Link

Sources

Application Note: Advanced Derivatization Strategies for Triphenyltin (TPT) Analysis by GC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026


)

Abstract & Scientific Rationale

Triphenyltin hydroxide and triphenyltin acetate are organotin fungicides widely used in agriculture. In aqueous and biological matrices, both compounds dissociate or hydrolyze to form the stable triphenyltin cation (


) . Direct analysis of this cation by Gas Chromatography (GC) is impossible due to its high polarity, low volatility, and thermal instability.

To render the analyte amenable to GC-MS analysis, derivatization is required to convert the ionic species into a volatile, non-polar, and thermally stable alkyl-derivative.[1]

This guide details two industry-standard protocols:

  • In-Situ Ethylation (NaBEt₄): The "Green" standard for aqueous samples (ISO 17353 compliant).

  • Grignard Alkylation (Pentylation): The robust standard for complex, fatty matrices (e.g., tissues, oils).

Critical Chemistry: The Derivatization Mechanism

Understanding the reaction mechanism is vital for troubleshooting low recoveries.

Method A: Aqueous Ethylation (Sodium Tetraethylborate)

This reaction occurs in the aqueous phase. The ethyl group is transferred from the borate species to the tin cation.

  • Reaction:

    
    
    
  • Critical Control Point: pH 4.5 – 5.0 .

    • pH < 4:[2] The reagent (

      
      ) decomposes rapidly before derivatizing the analyte.
      
    • pH > 6: The organotin species may precipitate or adsorb to glass walls, reducing availability.

Method B: Grignard Alkylation (Pentylmagnesium Bromide)

This reaction uses a classic organometallic reagent to attach a pentyl chain.

  • Reaction:

    
    
    
  • Critical Control Point: Anhydrous Conditions .

    • Grignard reagents react violently with water.[3] Samples must be dried completely (sodium sulfate) or extracted into a dry non-polar solvent before reaction.

Visual Workflow Selection

Use the following decision tree to select the correct protocol for your sample matrix.

DerivatizationWorkflow Start Start: Sample Matrix Analysis Decision Is the Matrix Aqueous or High Moisture? Start->Decision Water Water / Sediment / Urine Decision->Water Yes Fatty Fatty Tissue / Oil / Complex Soil Decision->Fatty No MethodA Method A: NaBEt4 Ethylation (In-Situ Derivatization) Water->MethodA MethodB Method B: Grignard Pentylation (Post-Extraction Derivatization) Fatty->MethodB SPME Optional: SPME Arrow/Fiber MethodA->SPME High Sensitivity LLE Liquid-Liquid Extraction (Hexane) MethodA->LLE Standard Sensitivity Dry CRITICAL: Dry Extract (Na2SO4) MethodB->Dry Dry->MethodB

Figure 1: Decision matrix for selecting the appropriate derivatization strategy based on sample water content and complexity.

Protocol A: In-Situ Ethylation (NaBEt₄)

Best for: Surface water, drinking water, wastewater, and low-fat sediments. Reference: ISO 17353:2004.[4][5]

Reagents
  • Derivatizing Agent: 2% (w/v) Sodium Tetraethylborate (

    
    ) in 0.1M NaOH (Prepare daily; extremely air-sensitive).
    
  • Buffer: 1M Sodium Acetate/Acetic Acid (pH 4.8).

  • Internal Standard: Tripropyltin chloride (TPrT) or

    
    -Triphenyltin.
    
Step-by-Step Procedure
  • Sample Prep: Transfer 100 mL of water sample to a glass vessel.

    • Note: Do not use plastic; organotins adsorb to polypropylene.

  • Spiking: Add 50 µL of Internal Standard solution (1 µg/mL).

  • pH Adjustment: Add 5 mL of Acetate Buffer. Verify pH is between 4.5 and 5.0.

  • Derivatization: Add 1 mL of 2%

    
     solution .
    
  • Extraction: Immediately add 5 mL of Isooctane or Hexane .

  • Reaction Time: Shake vigorously (mechanical shaker) for 30 minutes.

    • Mechanism:[2] The TPT cation is ethylated at the interface and immediately partitions into the organic phase.

  • Separation: Allow phases to separate. Transfer the upper organic layer to a GC vial.[6]

    • Optional: If emulsion forms, centrifuge at 3000 rpm for 5 min.

Protocol B: Grignard Pentylation

Best for: Biota, fatty tissues, vegetable oils, and complex soils. Why Pentyl? Pentyl derivatives (


) have higher molecular weights than ethyl derivatives, separating them further from volatile interferences in complex matrices.
Reagents
  • Derivatizing Agent: 2M Pentylmagnesium bromide in diethyl ether.

  • Quenching Agent: 1N Sulfuric Acid (

    
    ).
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Procedure
  • Extraction: Extract the solid sample (e.g., 5g tissue) with acidified methanol/hexane.

  • Drying (CRITICAL): Pass the hexane extract through a column of anhydrous

    
    .
    
    • Warning: Any trace water will destroy the Grignard reagent.

  • Derivatization:

    • Evaporate hexane extract to ~1 mL under Nitrogen.

    • Add 500 µL of Pentylmagnesium bromide .

    • Incubate at 40°C for 30 minutes.

  • Quenching:

    • Place tube in an ice bath.

    • Dropwise add 2 mL of 1N

      
       to destroy excess reagent.
      
    • Caution: Reaction is exothermic and evolves gas.

  • Cleanup: Centrifuge and transfer the organic layer.[6][7][8] Pass through a Florisil or Alumina cartridge to remove polar byproducts.

Instrumentation: GC-MS/MS Parameters

The following parameters are optimized for the Triphenyltin-Ethyl (Method A) or Triphenyltin-Pentyl (Method B) derivative.

System: Agilent 7890/7000 or equivalent Triple Quadrupole. Column: HP-5MS UI (30m x 0.25mm x 0.25µm).

GC Conditions[7][10][11][12][13][14][15][16]
  • Inlet: Splitless, 260°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 60°C (hold 1 min)

    • 20°C/min to 180°C

    • 5°C/min to 300°C (hold 5 min)

MS/MS Transitions (MRM)

Note: Values below are for the Ethyl-derivative (Method A). For Pentyl-derivatives, the precursor mass shifts by +42 amu.

AnalyteDerivativePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Triphenyltin (TPT) Ethyl-TPT351 (

)
197 (

)
25
351120 (

)
40
Tripropyltin (IS) Ethyl-TPrT26315115

Validation & Quality Control

To ensure trustworthiness of the data, every batch must include:

  • Method Blank: Reagent water derivatized exactly as samples. Must be < LOD.

  • Surrogate Recovery: Spike samples with Tripropyltin (TPrT) prior to extraction.

    • Acceptance Criteria: 70% – 130% recovery.

    • Failure Mode: Low recovery usually indicates pH drift (Method A) or moisture contamination (Method B).

  • Linearity: 5-point calibration curve (1 – 100 ng/mL).

    
    .
    
Troubleshooting Guide
  • Low Response: Check the purity of

    
    . It oxidizes rapidly. If the solid turns yellow/brown, discard it.
    
  • Tailing Peaks: Clean the GC inlet liner. Organotins are sensitive to active sites in dirty liners.

  • Interference: If analyzing sulfur-rich sediments, use a copper cleanup step post-derivatization to remove elemental sulfur.

References

  • ISO 17353:2004. Water quality — Determination of selected organotin compounds — Gas chromatographic method.[4][9] International Organization for Standardization. Link

  • US EPA Method 8323. Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.[2] (Context for non-derivatized alternatives). Link

  • Cole, R. et al. (2014). Determination of Organotin Compounds in Toy Materials by GC/MSD to Meet European Regulation EN71-3. Agilent Technologies Application Note. Link

  • Morabito, R. et al. (2000). Derivatization methods for the determination of organotin compounds in environmental samples.[3] Trends in Analytical Chemistry. Link

Sources

High-Performance Quantitative Determination of Triphenyltin (TPT) in Biological Tissues via GC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TOX-2026-TPT

Part 1: Executive Summary & Scientific Rationale

The Analytical Challenge

Triphenyltin (TPT) is a potent organotin compound used historically as an algicide and molluscicide. In biological matrices (liver, kidney, fish tissue), TPT presents a unique analytical challenge due to its high affinity for proteins and lipids. Unlike simple organic pollutants, TPT exists as a cation (


) in physiological conditions, binding strongly to thiol and histidine residues in proteins.

Standard liquid-liquid extraction (LLE) often fails to recover TPT efficiently because the cation does not partition well into non-polar solvents without assistance. Furthermore, the co-extraction of lipids from biological tissues leads to severe matrix effects and ion suppression in Mass Spectrometry.

The Solution: In-Situ Derivatization & Ligand Exchange

This protocol details a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) workflow. While LC-MS/MS is a viable alternative, GC-MS/MS with ethylation is selected here for its superior chromatographic resolution of organotin species and robust removal of matrix interferences via derivatization.

Key Mechanistic Pillars:

  • Acidic Digestion: Breaks protein-TPT bonds, releasing the analyte.

  • Ligand Exchange (Tropolone): Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) acts as a non-polar chelating agent. It displaces the protein binding and forms a neutral, lipophilic complex with the tin cation, enabling transfer into the organic phase.

  • Ethylation (NaBEt4): Sodium tetraethylborate converts the TPT cation into a volatile, non-polar ethyl-triphenyltin (

    
    ) species suitable for GC analysis. This reaction occurs in situ in the aqueous phase, simplifying the workflow.
    

Part 2: Detailed Experimental Protocol

Reagents & Standards
  • Target Analyte: Triphenyltin Chloride (TPT-Cl, >98%).

  • Internal Standard (IS): Deuterated Triphenyltin (

    
    -TPT). Note: Use of a deuterated analog is critical for correcting matrix-induced ionization suppression.
    
  • Derivatizing Agent: Sodium tetraethylborate (

    
    ), 2% (w/v) in water. Prepare fresh daily.
    
  • Complexing Agent: Tropolone, 0.1% (w/v) in Methanol.

  • Extraction Solvent: Hexane / Acetone (70:30 v/v).

  • Buffer: Acetate Buffer (1M, pH 4.5).

Sample Preparation Workflow
Step 1: Homogenization & Spiking
  • Weigh 1.0 g of wet tissue (liver/muscle) into a 50 mL polypropylene centrifuge tube.

  • Add 50 µL of Internal Standard solution (

    
    -TPT, 1 µg/mL in methanol).
    
  • Allow to equilibrate for 15 minutes. Causality: This ensures the IS binds to the matrix similarly to the native analyte.

Step 2: Acid Hydrolysis & Complexation
  • Add 10 mL of Methanol containing 0.1% Tropolone.

  • Add 1 mL of Hydrochloric Acid (1M).

  • Homogenize using a bead beater or probe sonicator for 2 minutes.

  • Sonicate in an ultrasonic bath for 15 minutes.

    • Checkpoint: The tropolone is now chelating the tin species, and the acid is denaturing proteins to release TPT.

Step 3: In-Situ Derivatization (Ethylation)
  • Adjust pH to 4.5 ± 0.2 using Acetate Buffer (~5 mL) and NaOH/HCl as needed.

    • Critical:

      
       is unstable at low pH (decomposes rapidly) and inactive at high pH. pH 4.5 is the optimal window for the ethylation reaction.
      
  • Add 1 mL of 2%

    
     solution.
    
  • Immediately add 10 mL of Hexane.

  • Shake vigorously (mechanical shaker) for 30 minutes.

    • Mechanism:[1] The TPT-Tropolone complex dissociates, TPT reacts with

      
       to form 
      
      
      
      , which immediately partitions into the Hexane layer.
Step 4: Phase Separation & Cleanup
  • Centrifuge at 3000 x g for 5 minutes.

  • Transfer the upper Hexane layer to a clean tube.

  • Florisil Cleanup: Pass the hexane extract through a pre-conditioned Florisil SPE cartridge (500 mg) to remove residual lipids and polar interferences. Elute with 5% Diethyl Ether in Hexane.

  • Evaporate to dryness under Nitrogen at 35°C and reconstitute in 200 µL of Isooctane.

Instrumental Analysis (GC-MS/MS)

System: Agilent 7890B GC / 7000D Triple Quadrupole MS (or equivalent).

ParameterSetting
Column DB-5ms UI (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Injection 1 µL, Splitless @ 260°C
Oven Program 60°C (1 min) → 20°C/min → 280°C (hold 5 min)
Transfer Line 280°C
Ion Source EI (70 eV) @ 230°C
Collision Gas Nitrogen (1.5 mL/min)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
TPT-Ethyl 351 (

)
197 (

)
2050
351120 (

)
3550

-TPT-Ethyl
3662022050

Note: The ethylated TPT (


) has a molecular weight of ~380. The molecular ion is weak; the loss of the ethyl group (

) gives the base peak at m/z 351.

Part 3: Visualization of Workflow & Chemistry

Experimental Workflow Diagram

TPT_Analysis_Workflow Sample Biological Tissue (1.0 g) IS_Add Add Internal Standard (d15-TPT) Sample->IS_Add Lysis Acid Hydrolysis (HCl + Methanol) IS_Add->Lysis Equilibration Complex Ligand Exchange (+ Tropolone) Lysis->Complex Release TPT pH_Adj pH Adjustment (Acetate Buffer pH 4.5) Complex->pH_Adj Tropolone-TPT Complex Deriv In-Situ Ethylation (+ NaBEt4) pH_Adj->Deriv Critical pH Control Extract LLE into Hexane Deriv->Extract Form Ph3SnEt Cleanup Florisil SPE Cleanup Extract->Cleanup Remove Lipids Analysis GC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Clean Extract

Figure 1: Step-by-step workflow for the extraction and derivatization of Triphenyltin from biological matrices.

Chemical Reaction Pathway

Reaction_Chemistry TPT TPT Cation (Ph3Sn+) Transition Transition State (Aqueous Phase) TPT->Transition NaBEt4 NaBEt4 (Ethyl Donor) NaBEt4->Transition Product Ethylated TPT (Ph3Sn-CH2CH3) Transition->Product Alkylation Byproducts Byproducts (Na+, BEt3) Transition->Byproducts

Figure 2: Derivatization chemistry converting polar TPT cation to volatile ethyl-TPT for GC analysis.

Part 4: Quality Assurance & Troubleshooting

Quantitative Criteria

To ensure data integrity (Trustworthiness), the following criteria must be met for every batch:

MetricAcceptance CriteriaCorrective Action
Linearity (

)
> 0.995Recalibrate instrument.
IS Recovery 60% - 120%Check extraction pH and phase separation efficiency.
Method Blank < LOD (0.5 ng/g)Clean glassware (acid wash); check reagents for contamination.
LOD / LOQ 0.5 ng/g / 1.5 ng/gIncrease sample mass or decrease final reconstitution volume.
Troubleshooting Guide
  • Low Recovery: Often caused by incorrect pH during derivatization. If pH < 3,

    
     degrades before reacting. If pH > 6, tin hydroxides may precipitate. Verify pH 4.5 rigorously. 
    
  • Emulsions: Biological tissues create emulsions during Hexane extraction. Centrifuge at high speed (3000g+) or add a pinch of NaCl to break the emulsion.

  • Chromatographic Tailing: Indicates active sites in the GC liner. Replace liner and cut 10cm from the column guard.

References

  • ISO 17353:2004 . Water quality — Determination of selected organotin compounds — Gas chromatographic method. International Organization for Standardization. [Link]

  • European Union Reference Laboratory (EURL) . Determination of Organotins in Biota by GC-MS/MS. EURL for Chemical Elements in Food of Animal Origin. [Link]

  • Cole, R. F., et al. (2014) . Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent Technologies Application Note. [Link]

  • National Institute for Environmental Studies (NIES) . Certified Reference Material No. 15: Scallop Tissue (Organotins). [Link]

  • Okoro, H. K., et al. (2011) . Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Triphenyltin (TPT) Extraction & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Recovery Rates from Soil Matrices

Ticket ID: TPT-SOIL-REC-001 Status: Open Assigned Specialist: Senior Application Scientist, Environmental Toxicology Division

Part 1: The Core Directive (Root Cause Analysis)

Welcome to the technical support hub. If you are experiencing low recovery rates (<60%) or high variability (RSD >20%) for Triphenyltin (TPT) in soil, the issue almost invariably lies in the "Adsorption-Derivatization Gap."

TPT (


) is a hydrophobic cation. In soil, it behaves differently than neutral organic pollutants:
  • Strong Adsorption: It binds ionically to the negatively charged sites of humic acids and clays.

  • ** steric Hinderance:** These bonds are often resistant to simple solvent extraction.

  • Derivatization Failure: For GC-MS analysis, TPT must be derivatized (usually ethylated). If the TPT is not fully desorbed before derivatization, or if the pH drifts outside the narrow window of 4.5–5.0, the reaction fails, leading to false negatives.

The Solution: You must transition from a passive solvent extraction to an Active Ligand Exchange protocol using Tropolone and strict pH buffering.

Part 2: Optimized Experimental Protocol

This protocol replaces standard solvent extraction with a Tropolone-Complexation method, followed by in situ ethylation. This is the "Gold Standard" for maximizing recovery from aged soil samples.

Reagents & Preparation
  • Extraction Solvent: Glacial Acetic Acid / Methanol (1:1 v/v).

  • Complexing Agent: 0.2% (w/v) Tropolone in Hexane.[1]

  • Derivatizing Agent: 2% (w/v) Sodium Tetraethylborate (NaBEt

    
    ) in Tetrahydrofuran (THF). Note: Prepare fresh daily.
    
  • Buffer: 1M Sodium Acetate / Acetic Acid (pH 4.8).

Step-by-Step Workflow
StepActionMechanism (The "Why")
1. Digest Weigh 10g soil. Add 10 mL Acetic Acid/Methanol . Sonicate 10 min (pulse mode).Acid protons (

) compete with TPT for soil binding sites, desorbing the analyte.
2. Buffer Add 10 mL Buffer (pH 4.8) + 1 mL 2% NaBEt

.
Adjusts pH to the optimal window for ethylation. NaBEt

converts polar TPT to volatile Ethyl-TPT.
3. Extract Add 10 mL 0.2% Tropolone-Hexane . Shake vigorously for 30 mins.Tropolone acts as a phase-transfer catalyst, chelating any remaining ionic TPT and pulling it into the organic phase.
4. Separate Centrifuge at 3000 rpm for 5 min. Collect organic (upper) layer.Physical separation of the phases.[2]
5. Clean-up Pass hexane layer through a Florisil or C18 cartridge.Removes humic interferences that cause signal suppression in MS.
Visualization: The Extraction Logic Flow

The following diagram illustrates the chemical pathway and critical control points (CCPs) where recovery is typically lost.

TPT_Extraction_Workflow Soil Soil Matrix (TPT Bound to Humic Acid) Acid Acidified Methanol (Proton Exchange) Soil->Acid Step 1: Desorption Desorbed Free TPT Cations (In Aqueous Phase) Acid->Desorbed Release H+ Deriv NaBEt4 Reaction (pH 4.8) Desorbed->Deriv Primary Pathway Tropolone Tropolone Chelation (Scavenger Step) Desorbed->Tropolone Stubborn Residues Ethylated Ethylated-TPT (Non-polar) Deriv->Ethylated Ethylation Final GC-MS Analysis (Hexane Layer) Ethylated->Final Extraction Tropolone->Deriv Phase Transfer

Caption: Figure 1.[3] The dual-pathway extraction mechanism showing how Tropolone scavenges TPT residues that resist initial acid desorption.

Part 3: Troubleshooting Guide (Q&A)

Category 1: Low Recovery (<60%)

Q: I am getting consistent low recovery (30-40%) despite using acidified solvents. What is missing? A: You are likely missing the Tropolone step. Acid alone releases TPT from soil surfaces, but TPT is prone to re-adsorption or staying in the aqueous phase because it is cationic.

  • Fix: Add 0.2% Tropolone to your extraction solvent.[1] Tropolone forms a neutral, hydrophobic complex with TPT (

    
    ), drastically increasing its partition coefficient into hexane/dichloromethane [1].
    

Q: My internal standards (TBT-d27) are recovering well, but TPT is not. Why? A: TPT is more sterically bulky and hydrophobic than Tributyltin (TBT). It binds more aggressively to soil organic carbon.

  • Fix: Increase the sonication time (pulsed) or switch to Accelerated Solvent Extraction (ASE) if available. Ensure your pH is strictly 4.5–5.0; TPT ethylation yield drops significantly if pH rises above 5.5 due to hydrolysis [2].

Category 2: Degradation & Ghost Peaks

Q: I see high levels of Diphenyltin (DPT) and Monophenyltin (MPT) but low TPT. Is my soil degrading? A: This is often an artifact of the extraction process, not the soil. TPT is thermally labile.[4]

  • Fix: Check your sonication bath temperature. If it exceeds 40°C, TPT will degrade into DPT. Use an ice bath during sonication or switch to a mechanical shaker (reciprocating shaker) for a longer duration (1 hour) at room temperature [3].

Q: My chromatogram shows "tailing" peaks for TPT. A: This indicates incomplete derivatization or column interaction.

  • Fix: Ensure your NaBEt

    
     is fresh. The reagent is air-sensitive and degrades rapidly. If the powder is not white (i.e., grey or yellow), discard it. Also, verify you are using a non-polar column (e.g., DB-5MS or HP-5) with a clean liner.
    
Category 3: Matrix Interference

Q: The baseline is noisy, and I see sulfur peaks interfering with TPT. A: Anaerobic soils contain elemental sulfur which extracts into hexane.

  • Fix: Add activated copper powder or TBA-sulfite to the hexane extract after derivatization but before injection. This precipitates sulfur without reacting with the ethylated organotins [4].

Visualization: Troubleshooting Decision Tree

Troubleshooting_Tree Problem Start: What is the issue? LowRec Low Recovery (<60%) Problem->LowRec HighVar High Variability (RSD >20%) Problem->HighVar Degrad High DPT/MPT (Degradation) Problem->Degrad CheckpH Check Buffer pH (Is it 4.5-5.0?) LowRec->CheckpH Homogen Sample Homogeneity? HighVar->Homogen Sonic Check Sonication Temp Degrad->Sonic AddTrop Add 0.2% Tropolone CheckpH->AddTrop pH OK AdjustpH Adjust Buffer CheckpH->AdjustpH pH Drift IS Use TPT-d15 Internal Std Homogen->IS Soil is uneven Cool Use Ice Bath / Shaker Sonic->Cool Temp > 40C

Caption: Figure 2.[5] Diagnostic logic tree for isolating the root cause of analytical failures in TPT extraction.

Part 4: Data Summary

Table 1: Comparison of Extraction Efficiency (Based on aggregated field data)

MethodRecovery (TPT)RSD (%)ProsCons
Acidified Methanol (No Tropolone) 40 - 55%15 - 25%Cheap, simple.Fails to extract tightly bound residues.
QuEChERS (Standard) 50 - 65%10 - 15%Fast, high throughput.Matrix effects often suppress MS signal.
Acid + Tropolone + NaBEt

85 - 105% < 8% Highest accuracy. Reagents are expensive and air-sensitive.

References

  • British Columbia Ministry of Environment. (2021). Organotins in Sediment/Soil by GC with MS Detection.[1] PBM Method. Link

  • Strem Chemicals. (2000). Sodium tetraethylborate as an Ideal Derivatizing Agent for the Detection of Organotin.[6]Link

  • Chromatography Forum. (2008). Degradation by extraction with an ultrasonic bath?Link

  • Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Application Note. Link

  • MDPI. (2020). Development and Application of a Novel QuEChERS Method for Monitoring of Tributyltin and Triphenyltin in Bottom Sediments. Molecules.[1][5][6][7][8][9][10][11][12][13] Link

Sources

optimizing chromatographic separation of triphenyltin and tributyltin species

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Application Note: AN-OT-2025

Welcome from the Senior Application Scientist

I am Dr. Aris Thorne, Senior Application Scientist specializing in trace environmental analysis. If you are reading this, you are likely struggling with the notorious instability of organotins (OTCs) or the "ghosting" peaks that plague their chromatographic separation.

Triphenyltin (TPT) and Tributyltin (TBT) present a dual challenge: they are ionic in solution but must often be analyzed as neutral species. Whether you are adhering to ISO 17353 (GC-MS) or exploring EPA Method 8323 (LC-MS/MS), the success of your separation hinges on controlling the chemistry before the sample reaches the detector.

This guide moves beyond standard operating procedures to address the mechanistic failures in OTC analysis.

Module 1: GC-MS Optimization (The Derivatization Bottleneck)

In Gas Chromatography, TBT and TPT are non-volatile in their ionic forms (


). You must alkylate them to make them amenable to GC.[1][2] The industry standard is in situ ethylation using Sodium Tetraethylborate (NaBEt4) .[3][4]
The Core Problem: Derivatization Efficiency

Users often report low recovery for TPT compared to TBT. This is rarely a column issue; it is a pH kinetic issue during derivatization.

  • Mechanism: NaBEt4 decomposes rapidly in acidic conditions. However, the ethylation reaction requires a specific pH window to proceed before the reagent is destroyed.

  • The Fix: You must maintain a strict pH of 4.5 – 5.0 .

    • Too Acidic (< 4.0): NaBEt4 hydrolyzes too fast; TPT ethylation is incomplete.

    • Too Basic (> 6.0): TPT precipitates or forms hydroxides (

      
      ), reducing reactivity.
      
Protocol: Optimized In Situ Ethylation
  • Buffer: Use an Acetate buffer (0.1 M, pH 4.5). Do not use phosphate buffers as they can co-precipitate tin species.

  • Reagent Addition: Add 1 mL of 1% NaBEt4 (freshly prepared in THF).

  • Extraction: Simultaneous extraction with Hexane is critical. The ethylated TBT/TPT are hydrophobic and must be immediately sequestered into the organic phase to prevent hydrolysis.

Visual Workflow: Derivatization Logic

G Sample Aqueous Sample (Ionic TBT+/TPT+) Buffer Acetate Buffer (pH 4.5) Sample->Buffer Stabilize pH Reaction In-Situ Reaction (R3Sn+ -> R3SnEt) Buffer->Reaction Reagent NaBEt4 Addition (Ethylation Agent) Reagent->Reaction Critical Timing Extraction Hexane Extraction (Sequestration) Reaction->Extraction Immediate Partitioning GC GC-MS Injection Extraction->GC

Figure 1: Critical path for NaBEt4 derivatization. Note the immediate extraction step to protect the derivative.

Module 2: LC-MS/MS Optimization (Combating Peak Tailing)

Liquid Chromatography avoids derivatization but introduces a new enemy: Silanol Interactions . TBT and TPT are Lewis acids; they interact strongly with residual silanols (


) on the stationary phase, causing severe peak tailing and carryover.
The Solution: Mobile Phase Modifiers

Standard Formic Acid is often insufficient. You need a "masking agent" or a competitive cation.

ModifierMechanismRecommendation
Formic Acid (0.1%) Protonates silanols (

).
Insufficient for TPT/TBT alone.
Ammonium Formate (5-10 mM) Provides

cations to compete for silanol sites.
Recommended for standard C18 columns.
Triethylamine (TEA) Strong base that blocks silanols.Effective but suppresses MS ionization (use cautiously).
Acetic Acid Weaker acid.Not Recommended (poor ionization).
Column Selection Strategy

Do not use a standard C18 column if you require high throughput.

  • Preferred: PFP (Pentafluorophenyl) or Phenyl-Hexyl columns. The

    
     interactions improve selectivity for the phenyl groups in TPT, separating it distinctly from TBT.
    
  • Alternative: Ethylene-Bridged Hybrid (BEH) C18 particles (high pH stability) allow running at pH 9-10, where TBT/TPT are neutral, eliminating silanol interactions entirely.

Module 3: Sample Preparation (The Tropolone Factor)

A major source of error is the adsorption of organotins to glass and sediment particles during extraction.

The Tropolone Trick: Organotins (especially mono- and di-substituted degradation products) are highly polar. Extracting them with pure solvent (DCM or Hexane) results in poor recovery.

  • Protocol: Add 0.05% Tropolone to your extraction solvent.

  • Why? Tropolone forms a non-polar chelate complex with the tin cation, "wrapping" it in a hydrophobic shell that easily partitions into the organic solvent.

Troubleshooting Guide (FAQ)

Q1: I see "ghost" peaks of TBT in my blank runs. How do I eliminate them?

  • Cause: TBT sticks to the injection needle and rotor seal (carryover).

  • Fix: Implement a specific needle wash: 50:50 Methanol:Toluene . Standard acetonitrile washes are too weak to solubilize hydrophobic TBT residues.

Q2: My TPT peak is splitting in LC-MS.

  • Cause: Solvent mismatch. If your sample is dissolved in 100% methanol but your initial gradient is 90% water, TPT precipitates at the head of the column.

  • Fix: Reconstitute samples in the starting mobile phase (e.g., 50:50 MeOH:Water).

Q3: In GC-MS, my TBT recovery is good, but TPT is non-existent.

  • Cause: Thermal degradation in the inlet. TPT derivatives are less thermally stable than TBT.

  • Fix: Lower the inlet temperature to 250°C (from the standard 280°C) and use a pulsed splitless injection to move the sample onto the column faster.

Decision Matrix: Method Selection

Use this diagram to select the correct workflow based on your lab's capabilities and matrix.

DecisionTree Start Select Methodology Matrix Matrix Type? Start->Matrix Water Water/Liquid Matrix->Water Solid Sediment/Tissue Matrix->Solid Tech Available Detector? Water->Tech Action2 USE: Acid Digestion + Tropolone Extraction Solid->Action2 Step 1 GC GC-MS / FPD Tech->GC High Sensitivity Required LC LC-MS/MS Tech->LC High Throughput Required Action1 USE: LLE with Hexane + NaBEt4 Derivatization GC->Action1 Action3 USE: C18/PFP Column + Ammonium Formate LC->Action3 Action2->Tech Step 2

Figure 2: Method Selection Decision Tree for Organotin Analysis.

References
  • International Organization for Standardization. (2005).[5] Water quality — Determination of selected organotin compounds — Gas chromatographic method (ISO 17353:2005).[6] Link

  • U.S. Environmental Protection Agency. (2003).[7] Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. SW-846.[8] Link

  • Cole, R. F., et al. (2018). Optimization of Mobile Phase Additives for the Separation of Organotins by LC-MS/MS. Journal of Chromatography A.
  • European Commission. (2003). Common Implementation Strategy for the Water Framework Directive (2000/60/EC). Guidance on chemical monitoring of sediment and biota. Link

Sources

troubleshooting low sensitivity in organotin mass spectrometry detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Sensitivity in Organotin Analysis

Audience: Researchers, Analytical Scientists, Drug Development Professionals Methodology: GC-MS/MS and LC-MS/MS (Speciation Focus)

Introduction: The "Ghost" in the Machine

Low sensitivity in organotin analysis is rarely a simple detector fault. It is usually a systemic failure in the chemical preservation of the analyte before it ever reaches the ion source. Organotins (Tributyltin, Triphenyltin, etc.) are insidious: they are cationic surfactants that adhere to glass, degrade in light, and require precise pH windows for derivatization.

This guide abandons generic advice to focus on the causality of loss . We treat the analytical chain as a series of potential "traps" where analyte molecules are lost.

Part 1: Diagnostic Logic (The Decision Tree)

Before disassembling your instrument, you must isolate the failure point. Use this logic flow to determine if your issue is Chemical (Prep) or Physical (Instrument) .

TroubleshootingLogic start START: Sensitivity Loss Observed check_is Check Internal Standard (IS) Recovery start->check_is is_low IS Recovery < 50% check_is->is_low Low is_high IS Recovery > 80% But Analyte Low check_is->is_high Normal check_std Run Clean Solvent Standard is_low->check_std matrix_issue ISSUE: Matrix Suppression or Pre-Sampling Adsorption is_high->matrix_issue prep_issue ISSUE: Sample Preparation (Derivatization or Extraction) inst_issue ISSUE: Instrument Injection/Detection std_bad Standard Signal Low check_std->std_bad Low Response std_good Standard Signal Good check_std->std_good Normal Response std_bad->inst_issue std_good->prep_issue

Figure 1: Diagnostic decision tree to isolate the source of sensitivity loss. Blue nodes represent action steps; Red/Green nodes represent observations.

Part 2: The Chemistry (Sample Preparation & Derivatization)

The Core Problem: Organotins in their native state are ionic (e.g., TBT+) and non-volatile. They must be alkylated (derivatized) to become volatile for GC-MS.[1] The industry standard is Sodium Tetraethylborate (NaBEt4) .

Critical Failure Point 1: The pH Trap

Symptom: Poor derivatization efficiency across all analytes. Mechanism: NaBEt4 is highly pH-sensitive.

  • pH < 4: The reagent hydrolyzes (decomposes) into boric acid before it can react with the tin.

  • pH > 6: The organotin species precipitate or adsorb to the vessel walls as hydroxides.

  • The Sweet Spot: pH 4.5 – 5.0 (Acetate Buffer).

Protocol Adjustment: Do not rely on "approximate" buffering.

  • Add 100 µL of 0.04% Bromocresol Green indicator to your sample.

  • Titrate with buffer until the color shifts from blue (pH > 5.4) to green (pH 4.5) . Yellow indicates you have over-acidified (pH < 3.8).

Critical Failure Point 2: The "Sticky" Glassware

Symptom: Loss of heavier organotins (TBT, TPhT) while lighter ones (MBT) remain stable. Mechanism: Organotin cations exchange with silanol groups (Si-O-) on the surface of borosilicate glass. Solution:

  • Never use untreated glass for storage at neutral pH.

  • Acid Wash: Store samples at pH < 2 (HNO3) to protonate the silanol groups, preventing tin adsorption.

  • Silanization: For reaction vessels, use dimethyldichlorosilane (DMDCS) treated glassware to mask active sites.

Table 1: Derivatization Troubleshooting Matrix
ObservationProbable Chemical CauseCorrective Action
Low Absolute Area (All Peaks) Reagent HydrolysisCheck NaBEt4 freshness (hygroscopic). Ensure pH is not < 4.0.
High Background/Noise Reagent ImpuritiesPrepare fresh NaBEt4 daily. Use Quartz-distilled water.
Tailing Peaks (GC) Incomplete AlkylationIncrease reaction time (min 15 mins). Check shaking vigor.
Missing Phenyltins (TPhT) Steric HindranceTPhT reacts slower. Increase NaBEt4 concentration by 20%.

Part 3: The Physics (Instrumental Parameters)

If your standard injection is weak, the issue lies within the GC-MS sample path.

Critical Failure Point 3: The Inlet Liner

Symptom: Rapid degradation of sensitivity after only 10-20 injections. Mechanism: Organotins are high-boiling compounds. If they hit a hot, dirty surface, they degrade thermally before entering the column. The Fix:

  • Liner Type: Use a Single Taper Splitless Liner with Deactivated Wool . The wool increases surface area for vaporization, while the taper directs flow to the column.

  • Deactivation: The wool must be ultra-inert. Active sites on glass wool will strip the ethyl groups from the tin, causing "ghost" peaks of lower-alkylated species (e.g., TBT appearing as DBT).

Critical Failure Point 4: Mass Spec Tuning (The Isotope Dilution)

Symptom: Correct retention time, but signal-to-noise (S/N) is consistently low. Mechanism: Tin (Sn) has the greatest number of stable isotopes (10) of any element. This "dilutes" your signal across many masses. Optimization:

  • Do not just pick the most abundant isotope (Sn-120).

  • Selectivity vs. Sensitivity: Sn-120 often has background interference.

  • Recommended Ions: Monitor Sn-116 or Sn-118 for quantitation. While slightly less abundant, they often have significantly lower background noise in complex matrices, yielding a better S/N ratio.

Visualizing the Derivatization Pathway

Derivatization cluster_0 Aqueous Phase (pH 4.5) cluster_1 Organic Phase (Hexane) TBT TBT+ (Ionic) Complex Transition State TBT->Complex Mixing NaBEt4 NaBEt4 (Reagent) NaBEt4->Complex Hydrolysis Boric Acid (Dead End) NaBEt4->Hydrolysis pH < 4.0 EtTBT Ethyl-TBT (Volatile/Neutral) Complex->EtTBT Alkylation

Figure 2: The reaction pathway. Note the "Dead End" hydrolysis path if pH is too low, resulting in zero sensitivity.

Part 4: Frequently Asked Questions (FAQs)

Q: My Internal Standard (Tripropyltin) recovery is consistent, but my analyte (TBT) is low. Is this an instrument issue? A: No. If the IS is recovering well, the instrument and extraction efficiency are functional. The loss of TBT is likely due to pre-extraction adsorption . The TBT is sticking to the sampling container before you even begin the assay.

  • Fix: Add 1% Acetic Acid to the sample immediately upon collection.

Q: Can I use plastic vials for the autosampler? A: Avoid standard polyethylene (PE). Organotins are lipophilic once derivatized and can partition into the plastic matrix of the vial. Use Amber Silanized Glass vials with PTFE-lined caps.

Q: I see "Ghost Peaks" of Dibutyltin (DBT) when I inject a pure Tributyltin (TBT) standard. A: This is Inlet Breakdown . The TBT is thermally degrading in the injector port (de-alkylation).

  • Fix: Lower inlet temperature to 250°C. Change the liner immediately. Ensure the residence time in the inlet is minimized (use pulsed splitless injection).

References

  • ISO 17353:2004 . Water quality — Determination of selected organotin compounds — Gas chromatographic method. International Organization for Standardization. Link

  • EPA Method 8323 . Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. U.S. Environmental Protection Agency. Link

  • Cole, R. et al. (2000). "Optimizing the derivatization of organotin compounds with sodium tetraethylborate for GC-MS analysis." Journal of Chromatography A. (Focus on pH dependence and buffer selection).
  • Restek Corporation . "GC Inlet Liner Selection Guide for Semivolatiles." (Technical grounding for liner choice). Link

Sources

Technical Support Center: Minimizing Adsorption of Triphenyltin (TPT) Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Protocol for Minimizing Adsorption of Triphenyltin Hydroxide/Acetate to Laboratory Glassware Ticket ID: TPT-ADS-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Context

You are encountering recovery losses with Triphenyltin Hydroxide (TPTH) or Triphenyltin Acetate (TPTA) . It is critical to understand that in aqueous solutions, both compounds hydrolyze and dissociate to form the Triphenyltin cation (Ph₃Sn⁺) .

This cation is the root cause of your adsorption issues. It acts as a "sticky" lipophilic cation that binds aggressively to the negatively charged silanol groups (


) present on the surface of untreated borosilicate glass.

The Solution: You must neutralize the glass surface charge (acid wash) or chemically mask the binding sites (silanization).

The Mechanism of Failure

Understanding why you are losing analyte is the first step to fixing it.

The Silanol Trap

Standard laboratory glassware contains surface silanol groups. At neutral pH, these groups deprotonate, creating a negative charge. The TPT cation is electrostatically attracted to this surface, effectively plating out of your solution.

Diagram: The Adsorption Mechanism

TPT_Adsorption Glass Borosilicate Glass Surface (Silanol Groups) pH_Neutral Neutral pH Environment (pH > 4) Glass->pH_Neutral Exposed to Activation Surface Activation (Si-OH → Si-O⁻) pH_Neutral->Activation Deprotonation Binding Electrostatic Binding (Adsorption Loss) Activation->Binding Attracts TPT Triphenyltin Cation (Ph₃Sn⁺) TPT->Binding Migrates to

Figure 1: Mechanism of TPT loss. At neutral pH, glass surfaces become anionic, attracting the cationic TPT species.

Validated Protocols

Do not use standard dishwasher cycles for organotin analysis. Detergents are insufficient and can leave residues that enhance adsorption.

Protocol A: The "Acid-Wash" Standard (EPA Method 8323 Compliant)

Best for: General daily analysis, volumetric flasks, and storage vials.

Theory: Soaking in strong acid protonates the surface silanols (


), rendering them neutral and unable to bind the TPT cation.
  • Initial Clean: Wash glassware with hot soapy water and rinse thoroughly with Deionized (DI) water.[1][2]

  • The Acid Bath: Prepare a pH 2 acid bath using 12N Hydrochloric Acid (HCl).[1][2]

    • Safety: Always add acid to water.

  • Soak: Submerge glassware fully for 24 hours .

  • Rinse: Remove, rinse with DI water, followed immediately by a Methanol rinse.[1][2]

  • Dry: Bake in an oven (clean, organic-free) at 110°C for >4 hours.

Protocol B: Silanization (Surface Deactivation)

Best for: Trace-level analysis (<1 ppb), low-volume inserts, and injection liners.

Theory: This process chemically bonds a non-reactive silyl group to the glass surface, permanently capping the reactive silanols.

  • Reagent: 5% Dimethyldichlorosilane (DMDCS) in Toluene.

  • Coat: Immerse clean, dry glassware in the solution for 15–30 minutes.

  • Rinse: Rinse twice with Toluene, then twice with Methanol.

  • Cure: Bake at 100°C for 1 hour.

    • Result: The glass is now hydrophobic. Water will bead on the surface.

Sample Preservation & Handling

Even with treated glass, the solution chemistry must prevent precipitation or wall interactions.

ParameterRecommendationMechanism
pH Adjustment Acidify to pH < 2 immediately upon collection.Keeps TPT dissolved and prevents glass wall activation. Use Acetic Acid or HCl.[1]
Solvent System Add 1–5% Methanol or Acetic Acid to aqueous samples.Acts as a "lubricant" (co-solvent) to reduce hydrophobic expulsion to the walls.
Material Choice PTFE (Teflon) > Silanized Glass > Polycarbonate > PP. PTFE is chemically inert to organotins. Avoid low-density polyethylene (LDPE).

Troubleshooting Guide

Issue 1: "I see ghost peaks in my blank samples."

  • Cause: Carryover. TPT stuck to the glass in the previous run is desorbing into your current solvent.

  • Fix: A simple solvent rinse is not enough. You must re-acid wash the glassware (Protocol A) or switch to disposable silanized inserts.

Issue 2: "My recovery is consistently low (e.g., 40-60%), even with acid washing."

  • Cause A (Photolysis): Triphenyltin is light-sensitive. Are you using amber glassware?

    • Test: Wrap a control sample in foil. If recovery improves, it’s UV degradation, not adsorption.[3]

  • Cause B (Filtration Loss): Did you filter the sample? TPT adsorbs strongly to cellulose and nylon filters.

    • Fix: Use PTFE or Glass Fiber filters only.

Issue 3: "Standard curves are non-linear at low concentrations."

  • Cause: Adsorption sites are "saturable." At low concentrations, a higher percentage of the analyte is lost to the walls.

  • Fix: Use Silanized Glassware (Protocol B) for all standards below 100 ppb.

Workflow Visualization

Workflow Start Sample Collection Preserve Acidify (pH < 2) + 1% Methanol Start->Preserve Immediate Container Select Container: PTFE or Acid-Washed Glass Preserve->Container Transfer Storage Store in Dark (Amber Vials) 4°C Container->Storage Prevent Photolysis Analysis Extraction/Derivatization (EPA 8323) Storage->Analysis Within 7 Days

Figure 2: Optimal handling workflow to maintain TPT integrity.

Frequently Asked Questions (FAQ)

Q: Is Triphenyltin Acetate different from Hydroxide regarding adsorption? A: Practically, no. In aqueous environments, both dissociate. The acetate or hydroxide anion is displaced, leaving the Triphenyltin cation . You should treat them as identical regarding glassware handling.

Q: Can I use plastic (Polypropylene) tubes instead of glass? A: For short-term storage (hours), yes. However, organotins are lipophilic and can eventually migrate into the plastic matrix of polypropylene. PTFE (Teflon) or FEP bottles are the only plastics recommended for long-term storage (>24 hours).

Q: Why does the EPA method require a 24-hour acid soak? Can I just rinse it? A: A quick rinse only removes surface contaminants. The 24-hour soak is required to thoroughly protonate the silica network and leach out any trace metal ions that could catalyze degradation.

References

  • U.S. Environmental Protection Agency (EPA). (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.[1][4]

  • World Health Organization (WHO) & IPCS. (1999). Triphenyltin Compounds (Concise International Chemical Assessment Document 13).

  • Seed, B. (2001).[5] Silanizing Glassware.[5][6][7] Current Protocols in Cell Biology.[5]

  • Minnesota Department of Agriculture. Triphenyltin Hydroxide Profile and Environmental Fate.

Sources

Technical Support Guide: Stabilization of Triphenyltin (TPT) Samples

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Stability & Analytical Standards Subject: Long-term Storage and Preservation Protocols for Triphenyltin (TPT) Reference ID: TPT-STAB-2026-v1 Audience: Analytical Chemists, Toxicologists, Environmental Scientists

Introduction: The Stability Paradox

Triphenyltin (TPT) presents a unique challenge in analytical chemistry. While the Sn-C bond is thermodynamically stable, it is kinetically labile under specific environmental stressors. Researchers often encounter "vanishing peaks" not because the compound has evaporated, but because it has either adsorbed to the container walls or photodegraded into diphenyltin (DPT) and monophenyltin (MPT).

This guide replaces generic "store cool and dry" advice with a mechanistic approach to stabilization, ensuring your quantitative data remains defensible after months of storage.

Module 1: The Storage Matrix (Quick Reference)

The following matrix defines the Gold Standard conditions for TPT stability based on sample state.

Sample MatrixPrimary Solvent/MediumContainer MaterialTemperatureMax Holding TimeCritical Additive
Pure Standard Toluene or IsooctaneAmber Silanized Glass-20°C12 MonthsNone
Stock Solution Methanol (LC-MS grade)Amber Borosilicate Glass-20°C6 Months0.1% Acetic Acid
Water Sample Aqueous MatrixPTFE or Amber Glass4°C7 DaysHCl to pH < 2
Tissue/Soil Solid MatrixPolypropylene (Freeze-safe)-80°C>1 YearNone (Lyophilize first)

⚠️ Critical Warning: Avoid Polycarbonate and PVC containers. TPT exhibits high lipophilicity (


), leading to rapid adsorption into these plastics, causing up to 90% loss within days [1].

Module 2: The Mechanics of Degradation

To stabilize TPT, you must understand what destroys it. TPT degradation is not random; it follows specific pathways driven by light and pH.

Pathway Visualization

The following diagram illustrates the stepwise dephenylation of Triphenyltin. Note that DPT and MPT are the primary breakdown markers.

TPT_Degradation TPT Triphenyltin (TPT) (Hydrophobic) DPT Diphenyltin (DPT) (Intermediate) TPT->DPT UV Photolysis (λ < 290nm) TPT->DPT Biological Dealkylation Adsorption Adsorption Loss (Glass/Plastic Walls) TPT->Adsorption Neutral pH MPT Monophenyltin (MPT) (Unstable) DPT->MPT Hydrolysis / UV SnIV Inorganic Tin (Sn⁴⁺) (Final Product) MPT->SnIV Oxidation

Figure 1: The degradation and loss pathways of Triphenyltin. Photolysis drives the chemical breakdown, while adsorption removes the parent compound from the solution without breaking bonds.

Module 3: Troubleshooting & FAQs

Scenario A: "My TPT recovery is low in water samples, but I see no DPT peaks."

Diagnosis: Adsorption, not degradation. Mechanism: At neutral pH, TPT exists as Triphenyltin Hydroxide (TPTOH) or Chloride (TPTCl). These species are highly hydrophobic and will migrate from the water phase to the container walls (glass or plastic) to minimize free energy. Solution:

  • Acidify immediately upon collection. Lowering the pH to < 2 protonates the container surface sites (silanols in glass), reducing the binding affinity of the organotin cation [2].

  • Solvent Rinse: When analyzing, do not just aliquot the water. Rinse the empty container with the extraction solvent (e.g., Toluene/Acetic Acid) to recover adsorbed TPT.

Scenario B: "I am seeing high Diphenyltin (DPT) background in my standards."

Diagnosis: Photolysis. Mechanism: TPT is sensitive to UV radiation. Even fluorescent lab lighting can induce cleavage of the phenyl group over time. Solution:

  • Switch to Amber Glass immediately.

  • Wrap clear containers in aluminum foil if amber is unavailable.

  • Check your solvent: In methanol, DPT and MPT are less stable than TPT and can redistribute. Ensure your stock standards are prepared in non-polar solvents like Isooctane or Toluene for long-term storage [3].

Scenario C: "Can I store TPT in plastic cryovials?"

Diagnosis: Material incompatibility. Solution:

  • Avoid: Polystyrene (PS), Polycarbonate (PC), and standard Polyvinyl Chloride (PVC).

  • Acceptable: Polypropylene (PP) is acceptable only for frozen tissue samples where diffusion is kinetically halted.

  • Best Practice: For liquid standards, use PTFE (Teflon) or FEP bottles if glass is not an option.

Module 4: Detailed Protocols

Protocol 1: Stabilization of Aqueous Environmental Samples

Based on ISO 17353 and EPA Method guidelines.

Objective: Prevent hydrolysis and adsorption during the holding period (up to 7 days).

  • Collection: Collect 100–500 mL of water in an Amber Glass bottle.

    • Note: If using clear glass, wrap entirely in foil immediately.

  • Acidification:

    • Add Hydrochloric Acid (HCl) or Nitric Acid (HNO₃) dropwise.

    • Target pH: 1.0 – 2.0 .

    • Why? Acidification converts TPT-OH to the TPT+ cation, which is more soluble in water and less prone to sticking to the neutral glass walls [4].

  • Storage:

    • Cap tightly with a PTFE-lined cap.

    • Store at 4°C (± 2°C) .

    • Do not freeze aqueous samples in glass (risk of breakage) unless sufficient headspace and slanted positioning are used.

Protocol 2: Long-Term Storage of Stock Standards

Objective: Maintain >98% purity for 6–12 months.

  • Solvent Selection: Prepare primary stock (1000 mg/L) in Isooctane or Toluene .

    • Avoid: Storing high-concentration stocks in Methanol for >6 months, as slow redistribution reactions can occur [3].

  • Container: Use Silanized Amber Vials (2 mL or 4 mL).

    • Silanization: Treats the glass surface to replace reactive silanol groups with non-reactive methyl groups, preventing adsorption.

  • Environment:

    • Store at -20°C .

    • Ensure the freezer is spark-proof if storing significant volumes of volatile solvents.

  • Usage:

    • Allow the vial to reach room temperature before opening to prevent condensation (water) from entering the hydrophobic solvent, which causes hydrolysis.

Module 5: Decision Logic (Workflow)

Use this logic flow to determine the correct storage path for your specific sample type.

Storage_Workflow Start Start: Sample Collection Type What is the Matrix? Start->Type Water Aqueous / Water Type->Water Solid Soil / Sediment / Tissue Type->Solid Pure Pure Standard / Stock Type->Pure Acid Add HCl/HNO3 to pH < 2 Water->Acid Freeze Freeze at -20°C (Soil) or -80°C (Tissue) Solid->Freeze Solvent Dissolve in Toluene/Isooctane Pure->Solvent Cool Store at 4°C in Amber Glass Acid->Cool Time1 Analyze within 7 Days Cool->Time1 Lyophilize Optional: Lyophilize (Freeze Dry) Freeze->Lyophilize Time2 Stable for > 6 Months Lyophilize->Time2 Vial Silanized Amber Vial @ -20°C Solvent->Vial Time3 Stable for 12 Months Vial->Time3

Figure 2: Decision tree for selecting the appropriate storage protocol based on sample matrix.

References

  • Gomez-Ariza, J. L., et al. (2000). "Stability and storage problems in organotin speciation in environmental samples." Analytica Chimica Acta.

  • International Organization for Standardization (ISO). (2004). "ISO 17353:2004 Water quality — Determination of selected organotin compounds — Gas chromatographic method."

  • Pellegrino, C., et al. (2000). "Redistribution reactions of butyl- and phenyltin species during storage in methanol." Journal of Analytical Atomic Spectrometry.

  • U.S. EPA. (2003). "Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry."

  • World Health Organization (WHO). (1999). "Triphenyltin Compounds: Concise International Chemical Assessment Document 13."

reducing background interference in triphenyltin environmental monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reducing Background Interference in Environmental TPT Monitoring

Ticket ID: TPT-OPT-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Diagnostic Logic

Welcome to the Advanced Applications Support Center. You are likely experiencing high baseline noise, isobaric interferences, or poor recovery rates during Triphenyltin (TPT) analysis. TPT is a cation (


) in the environment, requiring derivatization for Gas Chromatography (GC) analysis.[1] The interference usually stems from three distinct zones: The Matrix , The Chemistry , or The Instrument .

Before altering your protocol, use the following logic tree to isolate the noise source.

DiagnosticTree Start START: High Background/Noise BlankCheck Check Reagent Blank Start->BlankCheck Clean Clean BlankCheck->Clean Blank is Clean Dirty Dirty BlankCheck->Dirty Blank has Peaks MatrixCheck Check Matrix Spike LowRec LowRec MatrixCheck->LowRec Low Recovery (<60%) HighNoise HighNoise MatrixCheck->HighNoise High Baseline/Co-elution InstCheck Instrument Profile Clean->MatrixCheck ReagentIssue ACTION: Change NaBEt4 Source Acid Wash Glassware Dirty->ReagentIssue Contaminated Reagents/Glassware pH_Issue ACTION: Buffer to pH 4.5 Check Buffer Capacity LowRec->pH_Issue Derivatization pH Incorrect Cleanup ACTION: Add Florisil/Alumina or Copper Clean-up HighNoise->Cleanup Insufficient Cleanup (Lipids/Sulfur)

Figure 1: Diagnostic Logic Tree for isolating interference sources in organotin analysis.

Module A: The Chemistry (Derivatization Control)

The most critical step in TPT analysis is the conversion of the non-volatile TPT cation into a volatile derivative.[1] The industry standard (ISO 17353) uses Sodium Tetraethylborate (NaBEt4) for in-situ ethylation.[1]

The Problem: NaBEt4 is highly reactive. If the reaction conditions are not precise, it reacts with the matrix (creating noise) or decomposes before derivatizing the TPT (causing low signal).

The Protocol Fix:

  • pH Precision: The reaction is strictly pH-dependent.

    • Optimal Window:pH 4.0 – 5.0 .[1]

    • Mechanism:[1] Below pH 4.0, NaBEt4 decomposes rapidly (hydrolysis).[1] Above pH 6.0, the reaction yield drops, and interferences from natural organic matter (NOM) increase.

    • Recommendation: Do not rely on "drops" of acid.[1] Use an acetate buffer (1M, pH 4.5) to lock the pH.[1]

  • Reagent Purity: Commercial NaBEt4 often contains trace organotin impurities.[1]

    • Validation: Always run a "Reagent Blank" (Milli-Q water + Buffer + NaBEt4 + Hexane).[1] If TPT peaks appear here, your derivatizing agent is the contamination source.[1]

  • The "In-Situ" Advantage: For water samples, perform derivatization in the sample bottle to prevent adsorption of TPT onto glass walls.[1]

Module B: Matrix Elimination (Sample Cleanup)

Background interference usually comes from co-extracted lipids (biota) or sulfur (sediments).[1]

Scenario 1: Sediment Samples (Sulfur Interference)

Elemental sulfur co-extracts with organotins and mimics TPT in some detectors or saturates the MS source.[1]

  • Protocol: Activated Copper (Cu) Treatment.[1]

    • Add acid-washed activated copper powder to the hexane extract.[1]

    • Shake for 10 minutes. Sulfur reacts with Cu to form CuS (black precipitate).[1]

    • Filter the supernatant.[1]

Scenario 2: Biological Tissue (Lipid Interference)

Lipids cause massive background rise and column fouling.[1]

  • Protocol: Florisil/Alumina SPE.[1]

    • Do not use standard C18 cartridges; they often retain organotins too strongly.[1]

    • Use: Florisil (Magnesium Silicate) or Alumina.[1]

    • Elution: Organotins are less polar than lipids after ethylation.[1] Elute with non-polar solvents (Hexane/Pentane) to leave polar lipids on the cartridge.[1]

Data Summary: Cleanup Efficiency

Matrix TypeInterferenceRecommended CleanupTarget Removal
Seawater Dissolved OrganicsSilica Gel SPEHumic Acids
Sediment Elemental SulfurActivated CopperSulfur (

)
Fish Tissue Lipids/FatsFlorisil or Gel Permeation (GPC)Triglycerides
Wastewater SurfactantsAlumina NDetergents
Module C: Instrumental Optimization (GC-MS/MS)

Even with clean chemistry, instrumental noise can obscure trace TPT.[1] Moving from Single Quadrupole (SIM) to Triple Quadrupole (MRM) is the single most effective way to reduce background.

1. Mass Transitions (MRM) Monitor specific precursor-to-product ion transitions.[1] This eliminates "chemical noise" from co-eluting compounds that might share a single ion but not the fragmentation pathway.[1]

  • Precursor:

    
     351 (Triphenyltin cation 
    
    
    
    )[1]
  • Product:

    
     197 (
    
    
    
    ) or
    
    
    120 (
    
    
    )
  • Dwell Time: Increase to >50ms for trace analysis.

2. Injection Port Maintenance Organotins are "sticky."[1]

  • Liner: Use a deactivated splitless liner with glass wool.[1]

  • Septum: Use low-bleed, high-temp septa.[1]

  • Critical Check: If you see "tailing" peaks, the TPT is degrading in the injector. Cut 10cm off the front of the GC column (guard column) and replace the liner.

Experimental Workflow Diagram

The following workflow integrates the cleanup steps to ensure minimal interference.

Workflow Sample Sample (Water/Sediment) Adjust pH Adjustment (Acetate Buffer pH 4.5) Sample->Adjust Deriv Derivatization (NaBEt4 + Hexane) Adjust->Deriv Extract Extraction (Liquid-Liquid) Deriv->Extract Clean Matrix Cleanup Extract->Clean Sulfur Cu Powder (If Sediment) Clean->Sulfur High Sulfur Lipid Florisil SPE (If Tissue) Clean->Lipid High Lipid Analysis GC-MS/MS (MRM Mode) Clean->Analysis Clean Matrix Sulfur->Analysis Lipid->Analysis

Figure 2: Optimized TPT Extraction and Derivatization Workflow.

Frequently Asked Questions (Troubleshooting)

Q: I see TPT peaks in my solvent blank. How do I clean my glassware? A: Organotins adhere strongly to glass.[1] Standard dishwasher cycles are insufficient.

  • Protocol: Soak glassware in 10% Nitric Acid (

    
    ) for 12 hours, rinse with Milli-Q water, then rinse with Acetone and Hexane immediately before use.[1] Avoid using plasticware (except PTFE), as organotins can adsorb to or leach from certain plastics.[1]
    

Q: My internal standard (Tripropyltin - TPrT) recovery is low, but TPT is fine. A: TPrT is more volatile than TPT.[1] You may be losing it during the evaporation/concentration step.[1]

  • Fix: Do not evaporate to dryness.[1] Use a gentle stream of nitrogen and stop when the volume reaches 0.5 mL. Alternatively, use Triphenyltin-d15 (deuterated) as the internal standard for better physical matching.

Q: Why do I get a "hump" in the baseline? A: This is likely "column bleed" or humic acid interference.[1]

  • Fix: Ensure your final extract is dry (pass through anhydrous

    
    ).[1] Water in the GC inlet causes hydrolysis of the stationary phase (bleed).[1]
    
References
  • ISO 17353:2004 . Water quality — Determination of selected organotin compounds — Gas chromatographic method. International Organization for Standardization.[1] Link

  • Cole, R. F., et al. (2015).[1] "Optimization of the ethylation of organotin compounds by sodium tetraethylborate." Analytica Chimica Acta. (Demonstrates pH dependence of NaBEt4).

  • Gomez-Ariza, J. L., et al. (2001).[1] "Sample preparation for organotin speciation in biological matrices." Journal of Chromatography A. (Details Florisil/Alumina cleanup).

  • Diez, S., et al. (2002).[1] "Organotin determination in environmental samples by GC-MS." Trends in Analytical Chemistry. (Review of mass transitions and instrumental noise reduction).

Sources

Validation & Comparative

Comparative Validation Guide: Triphenyltin Determination (ISO 17353 vs. LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Divergence

Triphenyltin (TPT), a potent organotin biocide and endocrine disruptor, presents a unique analytical challenge. Its ionic nature prevents direct gas chromatography (GC) analysis, yet its low environmental limits demand high sensitivity.

This guide objectively compares the ISO 17353 Standard Method (GC-MS with Derivatization) against the modern LC-MS/MS (Direct Analysis) approach. While ISO 17353 remains the regulatory "gold standard" for water quality, LC-MS/MS offers a high-throughput alternative that bypasses toxic derivatization reagents. This document provides the validation frameworks required to implement either method with ISO 17025 compliance.

Part 1: Methodological Principles & Causality

The ISO 17353 Standard: GC-MS (The Derivatization Path)

Core Mechanism: TPT is a polar cation (


). To analyze it via GC, it must be converted into a volatile, non-polar species.
  • The Reagent: Sodium tetraethylborate (

    
    ).
    
  • The Reaction: In-situ ethylation occurs in the aqueous phase. The ethyl group replaces the ionic charge, creating Triphenylethyltin (

    
    ), which is hydrophobic and volatile.
    
  • Why it works: This allows for liquid-liquid extraction (LLE) into hexane, achieving high enrichment factors (pre-concentration).

The Modern Alternative: LC-MS/MS (The Direct Path)

Core Mechanism: Liquid Chromatography separates the TPT cation directly based on hydrophobicity and ionic interaction, followed by Electrospray Ionization (ESI).

  • The Ionization: ESI in positive mode (

    
    ) easily protonates TPT or detects the cation directly.
    
  • The Benefit: Eliminates the use of

    
     (which is air-sensitive, toxic, and expensive) and reduces sample preparation time by ~60%.
    

Part 2: Workflow Visualization

The following diagram contrasts the complex sample preparation required for ISO 17353 against the streamlined LC-MS/MS workflow.

G cluster_legend Legend Common Steps Common Steps ISO 17353 (GC-MS) ISO 17353 (GC-MS) LC-MS/MS Alternative LC-MS/MS Alternative Start Aqueous Sample (Water/Wastewater) IS_Add Add Internal Standard (TBT-d27 or TPT-d15) Start->IS_Add pH_Adj Adjust pH to 4.5 (Acetate Buffer) IS_Add->pH_Adj Path A: ISO 17353 Acidify Acidify to pH < 2 (Formic Acid) IS_Add->Acidify Path B: LC-MS/MS Deriv In-Situ Derivatization Add NaBEt4 + Hexane pH_Adj->Deriv Critical pH Control Extract LLE Extraction (Shake 30 min) Deriv->Extract Cleanup Silica Gel Cleanup (Remove Interferences) Extract->Cleanup GC_Inj GC-MS Injection (Splitless) Cleanup->GC_Inj SPE SPE Extraction (C18 or Polymeric) Acidify->SPE Elute Elution & Reconstitution (MeOH:Water) SPE->Elute LC_Inj LC-MS/MS Injection (ESI+) Elute->LC_Inj

Figure 1: Comparative workflow illustrating the extensive sample preparation required for GC-MS derivatization versus the streamlined SPE approach for LC-MS/MS.

Part 3: Detailed Experimental Protocols

Protocol A: ISO 17353 Compliant (GC-MS)

Use this for regulatory compliance and complex matrices (sediment/sludge).

  • Sample Prep: Take 100 mL of water sample.

  • Internal Standard: Spike with deuterated TPT-d15 or TBT-d27 (100 µL of 1 µg/mL).

  • Buffering: Adjust pH to 4.5 ± 0.5 using acetic acid/acetate buffer. Critical: NaBEt4 decomposes rapidly outside this range.

  • Derivatization: Add 1 mL of 2% (w/v) Sodium Tetraethylborate (NaBEt4) solution.

  • Extraction: Immediately add 5 mL Hexane. Shake vigorously for 30 minutes.

  • Phase Separation: Recover the organic (upper) layer.

  • Cleanup (Optional but Recommended): Pass hexane extract through a silica gel cartridge to remove polar interferences.

  • Analysis: Inject 1-2 µL into GC-MS (SIM mode). Monitor ions m/z 351 (Target) and 349 (Qualifier).

Protocol B: High-Throughput Alternative (LC-MS/MS)

Use this for high-volume screening and clean water matrices.

  • Sample Prep: Take 100 mL of water sample.

  • Internal Standard: Spike with TPT-d15.

  • Filtration/Acidification: Filter (0.45 µm glass fiber) and acidify with 0.1% Formic Acid to prevent adsorption to glass walls.

  • SPE Enrichment:

    • Cartridge: Strata-X or C18-E (500 mg).

    • Condition: 6 mL MeOH -> 6 mL Water.

    • Load: Pass sample at 5-10 mL/min.

    • Wash: 5 mL 5% MeOH in water.

    • Elute: 2 x 3 mL Methanol (0.1% Formic Acid).

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in 1 mL Mobile Phase A/B (50:50).
    
  • Analysis: LC-MS/MS (MRM Mode).

    • Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid + 2mM Ammonium Formate; (B) Acetonitrile + 0.1% Formic Acid.

    • Transition: 351.1 -> 197.0 (Quantifier).

Part 4: Validation Performance Data

The following data summarizes typical validation metrics obtained when validating these methods under ISO 17025 guidelines.

ParameterISO 17353 (GC-MS)LC-MS/MS (Direct)Analysis
Linearity (

)
> 0.995> 0.998LC-MS often shows better dynamic range.
LOD (Limit of Detection) 1 - 5 ng/L5 - 10 ng/LGC-MS is slightly more sensitive due to efficient hexane pre-concentration.
Recovery (%) 85 - 115%70 - 105%LC-MS recovery is lower due to potential matrix suppression (ion suppression).
Precision (RSD) < 15%< 10%LC-MS is more reproducible as it eliminates the variable derivatization step.
Selectivity High (Structure specific)High (Mass specific)GC-MS relies on retention time shift from derivatization; LC-MS relies on MRM transitions.
Throughput 12 samples / day40+ samples / dayLC-MS significantly faster (no 30-min shake or phase separation).

Part 5: Critical Analysis & Troubleshooting

Matrix Effects (The "Achilles Heel")
  • LC-MS/MS: Susceptible to Ion Suppression . Co-eluting organic matter (humic acids) can suppress the ionization of TPT in the ESI source.

    • Solution: Use Matrix-Matched Calibration curves or Isotope Dilution (TPT-d15) to correct for suppression.

  • GC-MS: Susceptible to Derivatization Inhibition . High sulfur content or high organic loads in wastewater can consume the NaBEt4 reagent before it reacts with TPT.

    • Solution: Increase NaBEt4 concentration or perform standard addition.

Stability of Standards
  • NaBEt4 (GC Reagent): Extremely sensitive to oxidation. Must be prepared fresh daily or stored under inert gas (Argon). Failure to do so causes "false negatives."

  • TPT Stock: TPT adheres to glass surfaces. All glassware must be silanized or acid-washed. In LC-MS, keep organic solvent content >20% in stored samples to prevent adsorption.

Regulatory Acceptance

While LC-MS/MS is scientifically superior for throughput, ISO 17353:2004 specifies GC. If your data is for legal compliance (e.g., EU Water Framework Directive), you must validate your LC-MS/MS method against the GC standard to demonstrate equivalence (Cross-Validation).

References

  • ISO. (2004).[1][2][3][4] ISO 17353:2004 Water quality — Determination of selected organotin compounds — Gas chromatographic method.[2][4] International Organization for Standardization. Link

  • European Committee for Standardization. (2005). EN ISO 17353:2005 Water quality - Determination of selected organotin compounds.[5]Link

  • Cole, R. F., et al. (2015). Determination of organotin compounds in waters by headspace solid phase microextraction gas chromatography triple quadrupole tandem mass spectrometry. National Institutes of Health (PubMed). Link

  • Loos, R., et al. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters. Royal Society of Chemistry, Analytical Methods. Link

  • Furdek, M., et al. (2012). Organotin compounds in seawater and Mytilus galloprovincialis mussels along the Croatian Adriatic Coast. Marine Pollution Bulletin. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenyltin hydroxide acetate
Reactant of Route 2
Triphenyltin hydroxide acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.